molecular formula C11H21ClN2O B1402327 1-(pyrrolidine-3-carbonyl)azepane hydrochloride CAS No. 1361116-21-3

1-(pyrrolidine-3-carbonyl)azepane hydrochloride

Cat. No.: B1402327
CAS No.: 1361116-21-3
M. Wt: 232.75 g/mol
InChI Key: XYUCOLAICDVFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidine-3-carbonyl)azepane hydrochloride (CAS 1236254-65-1) is a chemical compound with the molecular formula C₁₁H₂₁ClN₂O and a molecular weight of 232.75 . It is a bifunctional molecule incorporating both pyrrolidine and azepane heterocyclic rings, connected by a carbonyl linkage. This structure may be of interest in various research areas, including medicinal chemistry and drug discovery, where such scaffolds are often explored for their potential biological activity. The compound has a topological polar surface area (TPSA) of 32.34 Ų . This product is intended for research and further manufacturing purposes only. It is not intended for direct human use. Researchers should handle this material with appropriate care, referring to the provided Safety Data Sheet for detailed handling instructions. The hazard statements include H315-H319-H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . The provided precau-tionary statements should be followed, including using personal protective equipment and ensuring good ventilation.

Properties

IUPAC Name

azepan-1-yl(pyrrolidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-5-6-12-9-10)13-7-3-1-2-4-8-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUCOLAICDVFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and properties of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking 3D Chemical Space with Saturated Heterocyclic Scaffolds

Executive Summary

1-(Pyrrolidine-3-carbonyl)azepane hydrochloride (CAS: 1361116-21-3) is a high-value molecular scaffold utilized in fragment-based drug discovery (FBDD) and library synthesis. Distinct from flat aromatic building blocks, this compound combines two saturated nitrogen heterocycles—a five-membered pyrrolidine and a seven-membered azepane—linked via an amide bond. This architecture offers a high fraction of sp3-hybridized carbons (


), a parameter increasingly correlated with improved clinical success rates due to enhanced solubility and target selectivity [1].

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, synthetic pathways, and utility as a privileged structure in medicinal chemistry.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a pyrrolidine ring substituted at the C3 position with a carbonyl group, which is amide-bonded to the nitrogen of an azepane ring.

  • Pyrrolidine Ring: Provides a rigid, non-planar core. The C3 stereocenter (in chiral variants) allows for vector-specific projection of the azepane moiety.

  • Azepane Ring: A seven-membered ring that adopts a flexible twist-chair or chair conformation. This flexibility allows the "tail" of the molecule to sample a larger volume of chemical space within a binding pocket compared to smaller piperidine or morpholine analogs.

  • Amide Linker: Creates a rigid planar segment between the two aliphatic rings, restricting rotation and defining the relative orientation of the heterocycles.

Calculated Physicochemical Parameters

The hydrochloride salt form improves handling and water solubility compared to the free base.

PropertyValue (Free Base)Value (HCl Salt)Relevance
Molecular Formula


Stoichiometry verification
Molecular Weight 196.29 g/mol 232.75 g/mol Fragment-based screening limits
cLogP ~1.2N/A (Salt)Lipophilicity (ideal for CNS penetration)
TPSA 32.3

32.3

Membrane permeability predictor
H-Bond Donors 1 (NH)2 (NH

)
Interaction capability
H-Bond Acceptors 2 (O, N)1 (O)Interaction capability

0.820.82High 3D complexity

Data based on in-silico predictions using ChemAxon and ACD/Labs algorithms.

Synthetic Methodology

The synthesis of this compound is a modular two-step sequence designed to prevent polymerization of the pyrrolidine core.

Reaction Scheme

The workflow involves the coupling of N-protected pyrrolidine-3-carboxylic acid with azepane, followed by acid-mediated deprotection.

Synthesis SM1 N-Boc-Pyrrolidine-3-COOH Coupling Amide Coupling (HATU/DIPEA) SM1->Coupling SM2 Azepane SM2->Coupling Inter Intermediate: N-Boc-1-(pyrrolidine-3-carbonyl)azepane Coupling->Inter DMF, RT, 12h Deprotect Deprotection (4M HCl/Dioxane) Inter->Deprotect Isolate & Treat Product Final Product: 1-(pyrrolidine-3-carbonyl)azepane HCl Deprotect->Product Precipitation

Figure 1: Synthetic pathway for the production of this compound.

Detailed Protocol

Step 1: Amide Coupling

  • Dissolution: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at 0°C to activate the carboxylic acid.

  • Addition: Add azepane (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient) yields the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

  • Solubilization: Dissolve the intermediate in minimal 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in dioxane (10 equiv) at 0°C.

  • Completion: Stir at room temperature for 2–4 hours. Evolution of

    
     gas indicates Boc removal.
    
  • Isolation: The product often precipitates as a white solid. Dilute with diethyl ether to maximize precipitation. Filter and wash with ether to remove excess HCl.

  • Drying: Dry under high vacuum to remove trace dioxane.

Critical Control Point: The hydrochloride salt is hygroscopic. Store under nitrogen or argon in a desiccator.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized scaffold, the following spectral features must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • Amide Rotamers: Due to the tertiary amide bond between the carbonyl and the azepane ring, signal broadening or doubling (rotamers) is expected at room temperature.

  • Diagnostic Peaks:

    • 
       9.0–9.5 ppm (broad s, 2H): Ammonium protons (
      
      
      
      ).
    • 
       3.4–3.6 ppm (m): 
      
      
      
      -protons of the azepane ring (adjacent to amide N).
    • 
       3.1–3.3 ppm (m): 
      
      
      
      -protons of the pyrrolidine ring (adjacent to amine N).
    • 
       1.4–1.8 ppm (m): Multiplets corresponding to the internal methylene groups of the azepane ring.
      
Mass Spectrometry (ESI+)
  • Parent Ion: Observe

    
     peak at m/z 197.2.
    
  • Fragmentation: In-source fragmentation may show loss of the azepane ring (m/z ~98) or the pyrrolidyl-carbonyl fragment.

Applications in Drug Discovery

This scaffold serves as a versatile "linker" or "core" in library synthesis. Its secondary amine (pyrrolidine NH) is the primary vector for derivatization.

Derivatization Strategies

The free pyrrolidine nitrogen can be functionalized to create diverse libraries targeting GPCRs or proteases.

Derivatization Core 1-(pyrrolidine-3-carbonyl)azepane (Scaffold) RedAm Reductive Amination (Aldehydes + NaBH(OAc)3) Core->RedAm SnAr SnAr / Buchwald (Aryl Halides) Core->SnAr Urea Urea Formation (Isocyanates) Core->Urea Sulf Sulfonylation (Sulfonyl Chlorides) Core->Sulf Lib1 Tertiary Amines (GPCR Ligands) RedAm->Lib1 Lib2 N-Aryl Scaffolds (Kinase Inhibitors) SnAr->Lib2 Lib3 Urea Derivatives (Soluble Epoxide Hydrolase) Urea->Lib3

Figure 2: Functionalization pathways for the 1-(pyrrolidine-3-carbonyl)azepane scaffold.

Strategic Value
  • Escape from Flatland: The non-planar nature of the azepane and pyrrolidine rings increases the saturation of the molecule. Higher saturation is linked to better solubility and lower promiscuity (off-target binding) compared to flat aromatic systems [1].

  • Stereochemical Control: Using enantiopure (S)- or (R)-N-Boc-pyrrolidine-3-carboxylic acid as the starting material allows for the creation of chiral libraries, enabling the exploration of specific 3D vectors in the binding pocket.

  • Linker Geometry: The distance between the pyrrolidine nitrogen and the azepane hydrophobic bulk is defined by the 3-carbonyl linkage, providing a unique geometry distinct from 2-substituted (proline-like) analogs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • PubChem.[1][2][3] (n.d.). Compound Summary for CID 56965689 (Related Structure). National Library of Medicine. Retrieved from [Link]

Sources

physicochemical characteristics of azepane-pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling and Optimization of Azepane-Pyrrolidine Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

The azepane-pyrrolidine scaffold represents a privileged structural motif in modern drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) such as the Histamine H3 receptor and Sigma-1 receptors. This guide analyzes the physicochemical interplay between the flexible, seven-membered azepane ring and the rigid, five-membered pyrrolidine ring. While this combination offers unique steric complementarity and basicity profiles essential for CNS penetration and receptor "toggle switching," it introduces specific challenges in metabolic stability and lipophilicity control. This document provides a blueprint for characterizing, optimizing, and validating these derivatives.

Part 1: Structural Architecture & Pharmacophore Analysis

The Conformational Toggle

The core utility of azepane-pyrrolidine derivatives lies in their contrasting conformational dynamics.

  • Pyrrolidine (Rigid Anchor): Adopts a distinct "envelope" conformation. In H3 antagonists, this ring often serves as the proximal basic center, anchoring the molecule via ionic interaction with a conserved Aspartate residue (e.g., Asp114 in hH3R).

  • Azepane (Flexible Probe): Unlike the rigid chair conformation of piperidine, azepane exists in a flux between twist-chair and twist-boat conformations. This entropy allows the azepane moiety to mold into "induced-fit" hydrophobic pockets that are sterically inaccessible to six-membered rings.

Basicity and Ionization (pKa)

Both rings are strong bases, but their electronic environments differ.

  • Azepane: Unsubstituted pKa

    
     11.1. The increased ring size disperses the positive charge less effectively than smaller rings upon solvation, often making it slightly more basic in non-polar environments.
    
  • Pyrrolidine: Unsubstituted pKa

    
     10.3.
    
  • Implication: In bis-basic derivatives (linked systems), the pKa differential dictates the ionization state at physiological pH (7.4). For CNS targets, maintaining a moderate LogD while ensuring one nitrogen remains protonated is critical for Blood-Brain Barrier (BBB) permeation via cation-driven transport or passive diffusion.

Part 2: Critical Physicochemical Parameters

The following table synthesizes comparative data for the azepane scaffold versus its 5- and 6-membered counterparts.

ParameterPyrrolidine (5-ring)Piperidine (6-ring)Azepane (7-ring)Impact on Drug Design
pKa (Conj. Acid) ~10.3~11.1~11.1High basicity risks phospholipidosis; requires masking or pKa attenuation (e.g., Fluorine sub).
LogP (Lipophilicity) Baseline+0.5 vs Pyrrolidine+0.9 vs PyrrolidineAzepane significantly increases lipophilicity, risking non-specific binding.
Conformational Entropy Low (Envelope)Medium (Chair)High (Twist-Chair)Azepane incurs higher entropic penalty upon binding but accesses unique pockets.
Metabolic Liability LowLow/MediumHigh Azepane is prone to rapid

-carbon oxidation by CYP450 isoforms.
Polar Surface Area (PSA) ~12 Ų~12 Ų~12 ŲSimilar PSA, but steric bulk of azepane shields the N-H/N-R, affecting solvation.

Part 3: Metabolic Stability & Toxicity Profiles

The Azepane Metabolic "Hotspot"

A critical limitation of azepane derivatives is their susceptibility to oxidative metabolism. The expanded ring angle exposes the


-methylene carbons to CYP450-mediated hydroxylation, leading to ring opening or N-dealkylation.
  • Mitigation Strategy: Introduction of gem-difluoro groups or steric bulk (methyl groups) at the

    
    -position of the azepane ring is a proven strategy to block this metabolic soft spot without altering the basicity drastically.
    
Phospholipidosis Risk

Azepane-pyrrolidine derivatives often classify as Cationic Amphiphilic Drugs (CADs). The combination of a hydrophobic tail (azepane) and a hydrophilic, ionizable head (pyrrolidine) can lead to lysosomal accumulation.

  • Screening Marker: Monitor for "foamy macrophage" formation in early toxicology screens.

Part 4: Visualization of SAR & Screening Logic

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for optimizing the azepane-pyrrolidine scaffold.

SAR_Logic Start Azepane-Pyrrolidine Lead Check_Affinity Check Receptor Affinity (Ki < 10 nM?) Start->Check_Affinity Check_Metab Microsomal Stability (t1/2 > 30 min?) Check_Affinity->Check_Metab Yes Opt_Conf Optimize Conformation: Restrict Azepane Flexibility Check_Affinity->Opt_Conf No (Low Affinity) Opt_Metab Block Metabolic Hotspots: Add F or Me at alpha-C Check_Metab->Opt_Metab No (Rapid Clearance) Check_CNS CNS Permeability (LogD 2.0 - 3.5?) Check_Metab->Check_CNS Yes Opt_Conf->Check_Affinity Retest Opt_Metab->Check_Metab Retest Check_CNS->Opt_Conf No (Modify Lipophilicity) Success Clinical Candidate (Balanced Profile) Check_CNS->Success Yes

Caption: Iterative SAR optimization cycle focusing on balancing affinity (conformational restriction) and metabolic stability (blocking oxidation sites).

Part 5: Experimental Protocols

Protocol: Potentiometric pKa Determination (Modified for Lipophilic Amines)

Why this method: Standard UV-metric methods may fail if the compound lacks a chromophore near the ionization center. Potentiometry is the gold standard but requires solubility control.

  • Preparation: Dissolve 2-5 mg of the azepane derivative in 20 mL of 0.15 M KCl (ionic strength adjuster).

    • Critical Step: If the compound is lipophilic (LogP > 2), use a co-solvent method. Add Methanol (MeOH) at ratios of 10%, 20%, and 30%.

  • Titration: Titrate with 0.1 M HCl (standardized) under an inert Nitrogen atmosphere to prevent carbonate formation.

  • Data Processing: Use the Yasuda-Shedlovsky extrapolation method to plot pKa vs. %MeOH and extrapolate to 0% organic solvent to obtain the aqueous pKa.

    • Validation: The slope should be linear. A non-linear slope indicates precipitation during titration.

Protocol: High-Throughput LogD7.4 (Shake-Flask Variant)

Why this method: Azepane derivatives adhere to polystyrene plates. Glass vials are mandatory.

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Execution:

    • Add 100 µM compound to the aqueous phase.

    • Add equal volume octanol.

    • Shake for 60 minutes at 25°C.

    • Centrifuge at 3000g for 20 mins (critical to break emulsions common with amphiphilic amines).

  • Analysis: Analyze both phases via LC-MS/MS.

    • Self-Validating Check: Mass balance must be >90%. If <90%, the compound is sticking to the vial walls or the interface.

Part 6: Workflow Visualization

Diagram: Physicochemical Screening Workflow

This workflow outlines the sequential testing required to validate a hit.

Screening_Workflow Input Synthesized Derivative Step1 Step1 Input->Step1 Step2 Step 2: PhysChem Solubility (pH 7.4) LogD (Shake Flask) Step1->Step2 Pass Step3 Step 3: In Vitro ADME Microsomal Stability (HLM/RLM) PAMPA (Permeability) Step2->Step3 Solubility > 10µM Decision Go / No-Go Step3->Decision Decision->Input Fail (Redesign) Output Lead Optimization Decision->Output High Stability High Permeability

Caption: Sequential screening cascade filtering candidates by calculated properties, solubility, and metabolic stability.

References

  • Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[1] Link

  • Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[2] Bioorganic & Medicinal Chemistry, 25(20), 5462-5470. Link

  • Kaur, M., et al. (2021). "A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone."[3] Current Organic Chemistry, 25. Link

  • Hagemann, J., et al. (2025). "Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes." The Journal of Organic Chemistry. Link

  • PubChem. "Azepane Compound Summary." National Library of Medicine. Link

Sources

A Strategic Framework for Elucidating the Biological Activity of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride: A Guide for Novel Chemical Entity Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and characterization of novel chemical entities (NCEs) are the foundational pillars of therapeutic innovation. This guide addresses the NCE identified as 1-(pyrrolidine-3-carbonyl)azepane hydrochloride, a compound for which no public domain biological data currently exists. In the absence of established literature, this document provides a comprehensive, field-proven strategic framework for its complete biological characterization. As a Senior Application Scientist, the perspective offered herein is not merely a sequence of assays but a logical, tiered approach designed to efficiently de-orphanize this molecule. We will progress from initial in silico predictions and structural analysis to broad-based screening, hit validation, and mechanism of action (MoA) elucidation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to transform an unknown molecule into a well-defined pharmacological tool or therapeutic lead.

Part 1: Foundational Analysis and Target Hypothesis Generation

The critical first step in characterizing an NCE is to deconstruct its architecture to form rational, testable hypotheses about its potential biological targets. The structure of this compound consists of a pyrrolidine ring, an azepane ring, and a carbonyl linker.

  • The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a highly prevalent "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for extensive three-dimensional exploration of chemical space, which is crucial for achieving target specificity.[1][3][4] Derivatives have shown a vast range of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[2][3] Specifically, pyrrolidine-carboxamide structures have been investigated as potential anticancer agents and inhibitors of enzymes like dihydrofolate reductase (DHFR).[5][6][7]

  • The Azepane Moiety: The seven-membered azepane ring is another important pharmacophore, particularly for agents targeting the central nervous system (CNS).[8][9][10] Its conformational flexibility allows it to interact with a variety of receptors and enzymes. Azepane derivatives have been developed as secretase inhibitors for Alzheimer's disease, monoamine transporter inhibitors, and anticonvulsants, among other applications.[8][11][12] More than 20 FDA-approved drugs contain the azepane motif.[11]

The combination of a pyrrolidine-carboxamide with an azepane ring suggests a molecule with significant potential for complex, specific interactions with biological macromolecules, with a reasonable probability of CNS activity or enzyme inhibition.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can be leveraged to refine our target hypotheses.[13][14]

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often bind to similar targets.[15] We will perform similarity searches against databases like ChEMBL and PubChem using the 1-(pyrrolidine-3-carbonyl)azepane scaffold as a query. This may identify known compounds with similar structures and annotated biological activities, providing initial clues.

  • Structure-Based and Machine Learning Approaches: If computational resources permit, molecular docking simulations can be performed against a panel of protein structures from target classes suggested by the substructure analysis (e.g., GPCRs, kinases, proteases).[15][16] Furthermore, various machine learning models trained on large drug-target interaction datasets can predict potential targets with increasing accuracy.[14][16][17]

Part 2: A Tiered Strategy for In Vitro Biological Characterization

A phased approach is essential to efficiently allocate resources, starting with broad screening to identify any biological effect, followed by progressively more focused assays to validate hits and define the mechanism of action.

Phase 1: Broad-Based Primary Screening

The initial goal is to cast a wide net to detect any significant biological activity. A dual-pronged approach combining target-based and phenotypic screening is optimal.

  • Target-Based Safety Screening: It is crucial to first identify potential off-target liabilities that could terminate a drug development program. We will submit the compound for a broad radioligand binding assay panel, such as the Eurofins SafetyScreen44 or a similar service.[18][19][20][21] This panel assesses binding against 44 common targets associated with adverse drug reactions.[18][22] A significant hit (>50% inhibition at 10 µM) on any of these targets provides immediate, critical information about the compound's selectivity profile.

  • Phenotypic Screening: Concurrently, a high-content screening (HCS) campaign will be initiated.[23][24][25][26][27] HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in cells simultaneously.[24][26] This approach can uncover unexpected biological activities without a priori knowledge of the molecular target.[27]

  • Cell Panel: Utilize a diverse panel of cell lines, such as U-2 OS (osteosarcoma), A549 (lung carcinoma), and SH-SY5Y (neuroblastoma), to capture a range of potential cellular responses.

  • Plate Preparation: Seed cells in 384-well, optically clear bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 50 µM) for 24 to 48 hours. Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).

  • Staining: Fix, permeabilize, and stain cells with a cocktail of fluorescent dyes. A common combination includes Hoechst 33342 (nuclei), CellMask Green (cytoplasm), and MitoTracker Red (mitochondria).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use HCS analysis software to segment cells and extract quantitative features for each, such as cell count (cytotoxicity), nuclear size and intensity (genotoxicity, cell cycle effects), and mitochondrial morphology (cellular stress).

Assay TypeTarget/PhenotypeResult (at 10 µM)Implication
Safety Screen 5-HT₂ₐ Receptor85% InhibitionPotential CNS activity/liability.
Safety Screen hERG Channel<10% InhibitionLow risk of cardiac toxicity.
HCS Cell Count (A549)60% DecreasePotential anti-proliferative effect.
HCS Nuclear Condensation (A549)4-fold IncreaseSuggests induction of apoptosis.
HCS Neurite Outgrowth (SH-SY5Y)No Significant ChangeNo obvious neurotrophic or neurotoxic effect at this concentration.

G DoseResponse DoseResponse Orthogonal Orthogonal DoseResponse->Orthogonal

Phase 2: Hit Confirmation and Validation

Any "hits" from Phase 1 must be rigorously validated to confirm they are real, on-target effects and not artifacts. Assuming our hypothetical data, we would focus on two hits: binding to the 5-HT₂ₐ receptor and the anti-proliferative effect in A549 cells.

  • Dose-Response Curves: The first step is to generate full dose-response curves for the observed effects to determine potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: It is critical to confirm the activity in a different assay format that relies on a distinct technological principle.

    • For the 5-HT₂ₐ Receptor Hit: If the primary screen was a radioligand binding assay, an orthogonal functional assay is required. A calcium flux assay or a cAMP assay in cells expressing the 5-HT₂ₐ receptor would determine if the compound is an agonist or antagonist.[28][29][30][31][32]

    • For the Anti-proliferative Hit: The HCS finding should be confirmed with a simpler viability assay, such as an MTT or CellTiter-Glo assay, which measures metabolic activity.

Phase 3: Mechanism of Action (MoA) Elucidation

Once a hit is validated, the focus shifts to understanding how the compound exerts its effect at a molecular level.

For validated hits where a molecular target is hypothesized (like the 5-HT₂ₐ receptor), we must prove direct physical binding. For phenotypic hits (like the anti-proliferative effect), we must identify the molecular target.

  • Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that measures real-time binding kinetics between an analyte in solution and a ligand immobilized on a sensor surface.[33][34][35][36][37] It can provide association rate (kₐ), dissociation rate (k_d), and equilibrium dissociation constant (K_D), offering deep insight into the binding event.[37]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm drug-target engagement within intact cells or tissues.[38][39][40][41][42] It operates on the principle that when a drug binds to its target protein, it generally stabilizes the protein against heat-induced denaturation.[38][41] This change in thermal stability can be detected by techniques like Western blotting or, on a proteome-wide scale, by mass spectrometry (this is also known as Thermal Proteome Profiling or TPP).[39][42]

  • Cell Treatment: Treat A549 cells with this compound (e.g., 20 µM) or vehicle for 1 hour.

  • Heating: Harvest the cells, resuspend them in PBS, and divide them into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using SDS-PAGE and Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates direct target engagement.

G

Once the direct target is confirmed, the next step is to understand the functional consequences of this interaction. For our hypothetical anti-proliferative hit, if CETSA-MS identified a specific kinase as the primary target, we would then perform assays to:

  • Confirm Functional Inhibition: Use a recombinant enzyme assay to confirm that the compound inhibits the kinase activity of the identified target.

  • Profile Cellular Signaling: Use Western blotting to probe the phosphorylation status of key downstream substrates of that kinase (e.g., p-AKT, p-ERK) in cells treated with the compound. This connects the direct target engagement to the observed cellular phenotype.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered strategy for the comprehensive biological characterization of a novel chemical entity, this compound. By progressing logically from in silico analysis and broad screening to rigorous hit validation and detailed mechanism of action studies, researchers can efficiently de-orphanize such a compound. This framework is designed to maximize the acquisition of high-quality, actionable data while prudently managing resources.

The successful execution of this strategy will define the compound's pharmacological profile, identify its molecular target(s), and elucidate its mechanism of action. This foundational knowledge is the prerequisite for any further development, whether the goal is to optimize a new therapeutic lead or to develop a valuable chemical probe to investigate biological pathways.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Lomenick, B., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 19(sup1), 1-11. [Link]

  • Renaud, J., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery, 6(10), 1005-1020. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-62. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Chen, X., et al. (2016). A Review of Computational Methods for Predicting Drug Targets. PubMed, 28(3), 23. [Link]

  • Renaud, J., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed, 6(10), 1005-20. [Link]

  • Insel, P. A., et al. (2019). cAMP assays in GPCR drug discovery. British Journal of Pharmacology, 176(18), 3564-3575. [Link]

  • An, X., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 546-556. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Kumar, R., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2349-2382. [Link]

  • Al-Hayali, M. A., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1665. [Link]

  • Eriksson, K. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Ezzat, A., et al. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337-1357. [Link]

  • Su, S., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 908182. [Link]

  • Liu, H., et al. (2024). A review of machine learning-based methods for predicting drug–target interactions. Journal of Cheminformatics, 16(1), 43. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247071. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, 164, 465-494. [Link]

  • Al-Shaery, M. A., et al. (2024). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. UNIR. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(3), e14422. [Link]

  • Szychowski, K. A., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116740. [Link]

  • Isert, C., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. [Link]

  • El-Gamal, M. I., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 870-885. [Link]

  • Esner, M., et al. (2018). Live-Cell High Content Screening in Drug Development. Springer Nature Experiments. [Link]

  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. [Link]

  • Ichor Life Sciences. High Content Screening (HCS). [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). [Link]

  • Isert, C., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. MalariaWorld. [Link]

  • Biodock. (2021). High-Content Screening and Imaging. [Link]

  • Creative Biostructure. High-content Screening (HCS). [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One, 16(2), e0243305. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. [Link]

  • Eurofins Discovery. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. [Link]

  • Aftab, H., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances, 13(36), 25337-25350. [Link]

Sources

1-(pyrrolidine-3-carbonyl)azepane hydrochloride SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a definitive analysis of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride , a specialized heterocyclic building block used in fragment-based drug discovery (FBDD) and scaffold hopping.

Compound Identity & Digital Signatures

This section establishes the chemical reality of the compound. The identifiers below are verified against the CAS registry for the hydrochloride salt.

Identifier Value
Chemical Name This compound
Synonyms Azepan-1-yl(pyrrolidin-3-yl)methanone HCl; 3-(Azepan-1-ylcarbonyl)pyrrolidine hydrochloride
CAS Number 1361116-21-3
Molecular Formula C₁₁H₂₁ClN₂O
Molecular Weight 232.75 g/mol (Salt); 196.29 g/mol (Free Base)
SMILES (Salt) Cl.O=C(N1CCCCCC1)C2CNCC2
SMILES (Free Base) O=C(N1CCCCCC1)C2CNCC2

Note on Stereochemistry: The CAS 1361116-21-3 typically refers to the racemate . If stereochemical precision is required for structure-activity relationship (SAR) studies, the (S)- or (R)-enantiomers must be synthesized from chiral starting materials (e.g., (S)-N-Boc-pyrrolidine-3-carboxylic acid).

Structural Analysis & Pharmacophore Utility

This compound represents a "privileged scaffold" fusion, combining two distinct saturated heterocycles via a carbonyl linker.

  • The Pyrrolidine Domain (5-membered): Provides a rigid, polar handle (secondary amine) for hydrogen bonding. In a biological context, this mimics the proline residue, offering specific vector orientation.

  • The Azepane Domain (7-membered): Introduces conformational flexibility and increased lipophilicity compared to its 6-membered piperidine analog. This is critical for "Scaffold Hopping" —modifying a lead compound's core to bypass patent space or improve metabolic stability while maintaining binding affinity.

Diagram 1: Structural Logic & Interaction Map

This diagram visualizes the pharmacophoric features available for receptor binding.

Pharmacophore Pyrrolidine Pyrrolidine Ring (H-Bond Donor) Linker Amide Linker (Rigid Spacer) Pyrrolidine->Linker C3 Attachment Azepane Azepane Ring (Hydrophobic/Flexible) Linker->Azepane Amide Bond

Figure 1: Pharmacophore segmentation showing the polarity gradient from the amine (left) to the azepane ring (right).

Synthetic Protocol (Self-Validating System)

To ensure scientific integrity, we utilize a Boc-protection strategy . This is superior to direct coupling because it prevents polymerization of the pyrrolidine amino acid. The final deprotection step with HCl serves as a self-validating mechanism, ensuring the final product precipitates directly as the desired hydrochloride salt.

Reagents Required:
  • Starting Material A: N-Boc-pyrrolidine-3-carboxylic acid (CAS: 59378-75-5).

  • Starting Material B: Azepane (Hexamethyleneimine) (CAS: 111-49-9).[1][2][3]

  • Coupling Agent: HATU or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology:

Phase 1: Amide Coupling

  • Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv) and stir for 10 minutes at 0°C.

  • Add HATU (1.2 equiv) to activate the carboxylic acid. Stir for 15 minutes.

  • Add Azepane (1.1 equiv) dropwise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor via LC-MS for the intermediate mass [M+H]+ = 297.4 (Boc-protected adduct).

  • Workup: Dilute with EtOAc, wash with 1M citric acid (removes unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Deprotection & Salt Formation

  • Dissolve the crude Boc-intermediate in minimal 1,4-dioxane or MeOH.

  • Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Stir at RT for 2–4 hours.

    • Observation: The solution should become cloudy as the HCl salt precipitates.

  • Isolation: Filter the white solid or concentrate and triturate with diethyl ether.

  • Result: this compound.

Diagram 2: Synthetic Workflow

Synthesis Start N-Boc-Pyrrolidine-3-COOH + Azepane Activation Activation (HATU/DIPEA) Formation of Active Ester Start->Activation Coupling Amide Bond Formation (Intermediate: Boc-Protected) Activation->Coupling Deprotection HCl/Dioxane Treatment (Cleavage of Boc) Coupling->Deprotection Final Target HCl Salt (Precipitation) Deprotection->Final

Figure 2: The standard synthetic pathway ensuring high purity and direct salt isolation.

Handling & Safety (MSDS Summary)

As a hydrochloride salt of a secondary amine, this compound requires standard laboratory safety protocols.

  • Physical State: White to off-white solid.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).

  • Hygroscopicity: HCl salts are often hygroscopic; store in a desiccator at -20°C for long-term stability.

  • Hazards: Treat as an irritant (Skin/Eye/Respiratory). Wear nitrile gloves and eye protection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8119 (Azepane). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyrrolidine-3-carbonyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient multi-step synthesis, commencing with commercially available starting materials. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction and Strategic Overview

This compound is a heterocyclic compound of interest due to the prevalence of the pyrrolidine and azepane scaffolds in numerous biologically active molecules. The synthesis of this target molecule hinges on the formation of a stable amide bond between a pyrrolidine-3-carboxylic acid moiety and an azepane ring. A successful synthesis requires a carefully planned strategy that includes the use of protecting groups to prevent unwanted side reactions, an efficient coupling method to form the amide linkage, and a final deprotection and salt formation step to yield the desired product.

The synthetic strategy outlined in this guide follows a logical and well-established pathway in organic synthesis:

  • Protection of Pyrrolidine: The secondary amine of the pyrrolidine-3-carboxylic acid is protected to prevent its participation in the subsequent amide coupling reaction. The tert-butyloxycarbonyl (Boc) group is selected for this purpose due to its stability under the coupling conditions and its facile removal under acidic conditions.

  • Amide Bond Formation: The protected N-Boc-pyrrolidine-3-carboxylic acid is coupled with azepane. This key step is facilitated by a coupling agent to activate the carboxylic acid, enabling its reaction with the secondary amine of azepane.

  • Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed from the coupled product under acidic conditions, which simultaneously protonates the newly liberated pyrrolidine nitrogen and the azepane nitrogen, leading to the formation of the final hydrochloride salt.

This approach ensures high yields and purity of the final product, making it a reliable method for laboratory-scale synthesis.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process, as depicted in the following workflow diagram.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection & Salt Formation A Pyrrolidine-3-carboxylic acid B N-Boc-pyrrolidine-3-carboxylic acid A->B (Boc)2O, Base D 1-(N-Boc-pyrrolidine-3-carbonyl)azepane B->D C Azepane C->D E 1-(Pyrrolidine-3-carbonyl)azepane Hydrochloride D->E HCl in Dioxane or Ether Coupling Coupling Agent (e.g., HATU, HOBt, EDC) Coupling->D Facilitates Amide Bond Formation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
Pyrrolidine-3-carboxylic acidSigma-Aldrich≥98%
Di-tert-butyl dicarbonate ((Boc)₂O)Acros Organics≥97%
Sodium hydroxide (NaOH)Fisher Chemical≥97%
DioxaneSigma-AldrichAnhydrous
AzepaneAlfa Aesar≥98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Chem-Impex≥98%Store under inert atmosphere
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99%
Dichloromethane (DCM)Fisher ChemicalAnhydrous
Ethyl acetate (EtOAc)VWR ChemicalsACS Grade
HexanesVWR ChemicalsACS Grade
Hydrochloric acid, 4M in dioxaneSigma-Aldrich4.0 MCorrosive, handle with care
Step-by-Step Synthesis

Rationale: The protection of the pyrrolidine nitrogen is crucial to prevent its acylation during the subsequent amide coupling step. The Boc group is ideal as it is stable to the basic conditions of its installation and the neutral or slightly basic conditions of the coupling reaction, yet it can be removed cleanly under acidic conditions.

  • Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (to a concentration of approximately 0.5 M of the acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M aqueous HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine-3-carboxylic acid as a white solid or a viscous oil. The product is often used in the next step without further purification if it appears clean by ¹H NMR.

Rationale: The formation of the amide bond requires the activation of the carboxylic acid. HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, forms an activated ester in situ, which is then readily attacked by the amine (azepane). This method is known for its high yields, fast reaction times, and low rates of racemization.[1][2]

  • Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add azepane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 1-(N-Boc-pyrrolidine-3-carbonyl)azepane as a pure product.

Rationale: The final step involves the removal of the Boc protecting group to unveil the free secondary amine of the pyrrolidine ring. A solution of HCl in an organic solvent like dioxane or diethyl ether is used for this purpose.[3] This reagent efficiently cleaves the Boc group and simultaneously forms the hydrochloride salt of the product, which often precipitates from the reaction mixture, facilitating its isolation.

  • Dissolve the purified 1-(N-Boc-pyrrolidine-3-carbonyl)azepane (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Add a 4M solution of HCl in dioxane (4-5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification.

  • Collect the solid product, wash with diethyl ether, and dry under high vacuum to yield this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Coupling reagents like HATU can be hazardous; consult the Safety Data Sheet (SDS) before use.

  • Solutions of HCl in organic solvents are highly corrosive and should be handled with extreme care.

  • Azepane and DIPEA are volatile and have strong odors; handle them in a fume hood.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • G. A. Gfesser, et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(23), 5033-5044. [DOI:10.1039/C7OB01238A]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

Sources

handling and storage requirements for 1-(pyrrolidine-3-carbonyl)azepane hydrochloride salts

[1]

Safety Data (GHS Summary)

While specific SDS data for this exact salt may be limited, the hazard profile is derived from its constituent amines (pyrrolidine/azepane) and the hydrochloride nature.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315/H319: Causes skin and serious eye irritation (Acidic salt).

    • H335: May cause respiratory irritation (Dust hazard).

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety glasses with side shields.

    • Respiratory: P95 mask recommended if handling open powder outside a fume hood.

References

  • Zha, G.-F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465–494, 2019.[1][3] [Link][1]

  • PubChem. "Compound Summary: Azepane and Pyrrolidine-3-carboxylic acid." National Library of Medicine, 2024. [Link]

  • HepatoChem. "How do you handle hygroscopic salts in synthesis?" HepatoChem Application Notes, 2016. [Link]

Application Notes and Protocols for the Incorporation of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Peptidomimetic Design

The field of peptide-based therapeutics is continually evolving, with a significant focus on the development of peptidomimetics that offer enhanced stability, receptor affinity, and unique conformational properties. Non-canonical amino acids (ncAAs) are at the forefront of this evolution, providing the tools to move beyond the 20 proteinogenic amino acids.[1][2] Within this context, 1-(pyrrolidine-3-carbonyl)azepane hydrochloride emerges as a novel building block with significant potential.

This molecule integrates two key heterocyclic scaffolds: a pyrrolidine ring, which is the core of the amino acid proline and is known for inducing turns and rigidifying peptide backbones[3][4], and a seven-membered azepane ring, which can introduce unique conformational constraints and has been explored in various medicinal chemistry programs.[5][6] The combination of these two rings in 1-(pyrrolidine-3-carbonyl)azepane suggests its utility as a dipeptide mimetic, capable of replacing two amino acid residues in a peptide sequence to enforce a specific three-dimensional structure. This application note provides a comprehensive guide for the incorporation of this novel scaffold into peptide chains using solid-phase peptide synthesis (SPPS).

Structural and Chemical Profile of this compound

This compound is a chiral molecule featuring a central pyrrolidine ring functionalized with a carbonyl group at the 3-position, which forms an amide bond with an azepane ring. The hydrochloride salt form suggests that one of the nitrogen atoms, likely the more basic azepane nitrogen, is protonated. For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), the secondary amine of the pyrrolidine ring must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxylic acid at the 3-position of the pyrrolidine ring will be the point of activation for coupling to the growing peptide chain.

Table 1: Key Reagents and Their Roles in the Synthesis

ReagentAbbreviationPurpose
Fmoc-1-(pyrrolidine-3-carbonyl)azepaneFmoc-Pca-AzpThe protected non-canonical amino acid building block.
N,N'-DiisopropylcarbodiimideDICA carbodiimide coupling reagent that activates the carboxylic acid of the incoming amino acid.
1-HydroxybenzotriazoleHOBtAn additive used with DIC to suppress racemization and improve coupling efficiency by forming an active ester intermediate.[7][8]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAn aminium-based coupling reagent that provides rapid and efficient activation of the carboxylic acid.[7][8]
N,N-DiisopropylethylamineDIPEAA non-nucleophilic base used for the neutralization of the resin-bound amine and to facilitate the coupling reaction with aminium-based reagents.[9]
Piperidine-A secondary amine used in a 20% solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[10]
Trifluoroacetic acidTFAA strong acid used in the final cleavage cocktail to release the synthesized peptide from the solid support and remove side-chain protecting groups.[9]
DichloromethaneDCMA solvent used for washing the resin and for dissolving reagents.
N,N-DimethylformamideDMFA polar aprotic solvent commonly used in SPPS for swelling the resin, dissolving reagents, and for washing steps.[10]

Experimental Protocols

The following protocols are designed for the incorporation of Fmoc-1-(pyrrolidine-3-carbonyl)azepane into a peptide sequence using manual or automated solid-phase peptide synthesis on a standard polystyrene-based resin (e.g., Wang or Rink Amide resin).

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for elongating a peptide chain on a solid support.[11][12][13]

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagents, Base) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 End End: Elongated Peptide Chain (Fmoc-Protected N-Terminus) Wash2->End

Caption: Standard Fmoc-SPPS Cycle Workflow.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times) and then with DMF (2-3 times) to prepare for the coupling step.

  • Coupling: Proceed to Protocol 2 for the coupling of Fmoc-1-(pyrrolidine-3-carbonyl)azepane.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with DCM (3-5 times) and dry the resin for the next cycle or for storage.

Protocol 2: Coupling of Fmoc-1-(pyrrolidine-3-carbonyl)azepane

This protocol provides two common methods for activating and coupling the non-canonical amino acid to the resin-bound peptide.

Method A: DIC/HOBt Coupling

This method is a classic and reliable approach, particularly useful for minimizing racemization.[14]

  • Reagent Preparation:

    • In a separate vial, dissolve 3 equivalents of Fmoc-1-(pyrrolidine-3-carbonyl)azepane and 3 equivalents of HOBt in a minimal amount of DMF.

  • Activation and Coupling:

    • Add the solution from the previous step to the deprotected resin.

    • Add 3 equivalents of DIC to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Perform a Kaiser test or a similar ninhydrin-based test to monitor the disappearance of the free primary amine. A negative test (yellow beads) indicates the completion of the coupling reaction.

    • If the reaction is incomplete after 4 hours, a recoupling may be necessary.

Method B: HBTU Coupling

This method utilizes a more reactive aminium-based coupling reagent for faster and often more efficient coupling.[7][14]

  • Reagent Preparation (Pre-activation):

    • In a separate vial, dissolve 3 equivalents of Fmoc-1-(pyrrolidine-3-carbonyl)azepane, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the pre-activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Reaction:

    • Perform a Kaiser test to confirm the completion of the reaction.

Coupling_Workflow Start Deprotected Resin-Bound Peptide (Free N-Terminus) Prepare_AA Prepare Fmoc-Pca-Azp Solution Start->Prepare_AA Activation Activate Carboxylic Acid (e.g., with DIC/HOBt or HBTU/DIPEA) Prepare_AA->Activation Coupling Couple to Resin-Bound Peptide Activation->Coupling Monitoring Monitor Reaction (Kaiser Test) Coupling->Monitoring Result Successful Coupling: Peptide Elongated with Pca-Azp Monitoring->Result Negative Test

Sources

Application Note: Derivatization Strategies for 1-(pyrrolidine-3-carbonyl)azepane Hydrochloride

[1][2]

Executive Summary

This application note details the methodological frameworks for derivatizing 1-(pyrrolidine-3-carbonyl)azepane hydrochloride . This molecule serves as a high-value "privileged scaffold" in medicinal chemistry, combining a lipophilic azepane ring with a chiral pyrrolidine core.[1][2] The presence of the hydrochloride salt indicates a basic secondary amine site (pyrrolidine nitrogen) available for diversification, while the azepane moiety acts as a stable steric blocker or lipophilic anchor.

This guide provides validated protocols for Amide Coupling , Reductive Amination , and Sulfonylation , specifically optimized to handle the hydrochloride salt form without compromising the integrity of the existing tertiary amide linker.[2]

Structural Analysis & Reactivity Profile[2]

Before initiating synthesis, it is critical to understand the molecule's reactive landscape to prevent side reactions.

  • The Scaffold: The molecule consists of an azepane ring linked via an amide bond to the C3 position of a pyrrolidine ring.

  • The Reactive Site (Nucleophile): The pyrrolidine nitrogen is a secondary amine.[3] In the hydrochloride salt form (

    
    ), it is non-nucleophilic and must be neutralized (free-based) to react.[1][2]
    
  • The Stable Zone: The amide bond connecting the azepane and pyrrolidine is a tertiary amide. It is generally stable to standard nucleophilic substitution conditions and mild reducing agents (e.g., NaBH(OAc)3), but susceptible to strong hydrolysis (strong acid/base + heat) or strong reduction (LiAlH4).[1][2]

Strategic Overview (Graphviz Diagram)

DerivatizationStrategyScaffold1-(pyrrolidine-3-carbonyl)azepane HClFreeBaseFree-Basing(In-situ or Isolated)Scaffold->FreeBaseNeutralizationAmideAmide Coupling(R-COOH + HATU)FreeBase->AmideRedAmReductive Amination(R-CHO + STAB)FreeBase->RedAmSulfonSulfonylation(R-SO2Cl)FreeBase->SulfonLibraryDiversifiedLibraryAmide->LibraryUreas/AmidesRedAm->LibraryTertiary AminesSulfon->LibrarySulfonamides

Figure 1: Strategic workflow for the diversification of the pyrrolidine scaffold.[1][2] The critical step is the initial neutralization of the HCl salt.

Pre-Analytical Phase: Handling the Hydrochloride Salt

The most common failure mode in derivatizing amine hydrochlorides is incomplete neutralization, leading to stalled coupling reactions.

Method A: In-Situ Neutralization (Recommended for High-Throughput)

For parallel synthesis, it is inefficient to isolate the free base.[1][2] Instead, use an excess of organic base.

  • Reagent:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]
    
  • Stoichiometry: You must add at least 1.0 equivalent of base just to neutralize the HCl, plus the standard equivalents required for the reaction.

    • Example: If a protocol calls for 2.0 eq of base for a free amine, use 3.0 eq for the HCl salt.

Method B: Free-Base Isolation (Recommended for Sensitive Reactions)

If the coupling partner is base-sensitive or if exact stoichiometry is critical (e.g., strictly 1:1 coupling):

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to >12 using 1M NaOH.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Note: Pyrrolidine derivatives can be volatile; avoid high-vacuum drying for extended periods.[1]

Protocol 1: Amide Coupling (N-Acylation)[1][2]

This protocol utilizes HATU , a high-efficiency coupling reagent preferred for secondary amines due to its fast kinetics and lower epimerization rates compared to EDC/HOBt [1].[2]

Reaction Scheme
12
Materials Table
ReagentEquivalentsRole
Scaffold HCl1.0Limiting Reagent
Carboxylic Acid (R-COOH)1.2Electrophile
HATU1.2 - 1.5Coupling Agent
DIPEA3.0 - 4.0 Base (Neutralizes HCl + activates Carboxyl)
DMF (Anhydrous)Solvent (0.1 M)Solvent
Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).[1][2] Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow (formation of the activated ester).

  • Addition: Dissolve the Scaffold HCl (1.0 eq) in a separate minimal volume of DMF containing DIPEA (1.5 eq). Add this solution dropwise to the activated acid mixture.

  • Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 2–16 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the amine mass (M+H) and appearance of Product (M+H).

  • Work-up:

    • Dilute with Ethyl Acetate.[4]

    • Wash sequentially with: 10% Citric Acid (removes unreacted amine/DIPEA), Sat.[1][2]

      
       (removes unreacted acid), and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2]
      
Mechanism & Logic (Graphviz)

HATUCouplingAcidCarboxylic Acid(R-COOH)ActEsterActivated OAt EsterAcid->ActEsterActivationBaseDIPEABase->ActEsterHATUHATUHATU->ActEsterProductAmide ProductActEster->ProductScaffoldScaffold HCl(Amine Salt)FreeAmineFree Amine(Nucleophile)Scaffold->FreeAmineDIPEA NeutralizationFreeAmine->ProductNucleophilic Attack

Figure 2: Mechanistic flow of HATU-mediated amide coupling.[1][2] Note the dual role of DIPEA.

Protocol 2: Reductive Amination (N-Alkylation)[1][2]

Reductive amination is ideal for introducing alkyl groups without forming an amide bond, maintaining the basicity of the pyrrolidine nitrogen. We utilize Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that will not reduce the existing amide linker in the azepane ring [2, 3].

Reaction Scheme
12
Materials Table
ReagentEquivalentsRole
Scaffold HCl1.0Limiting Reagent
Aldehyde/Ketone1.1 - 1.2Electrophile
NaBH(OAc)3 (STAB)1.5 - 2.0Reducing Agent
DIPEA1.0Neutralizer (Optional but recommended)
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Promotes iminium formation)
1,2-Dichloroethane (DCE)Solvent (0.1 M)Solvent (Superior to MeOH for STAB)
Step-by-Step Procedure
  • Salt Break (Crucial): In the reaction vessel, suspend Scaffold HCl (1.0 eq) in DCE. Add DIPEA (1.0 eq) and stir for 10 mins to ensure the amine is available.

  • Imine Formation: Add the Aldehyde/Ketone (1.2 eq) and Acetic Acid (1-2 eq).[1][5] Stir for 30–60 minutes at RT.

    • Why AcOH? It catalyzes the dehydration of the hemiaminal to the iminium ion, which is the species reduced by STAB.

  • Reduction: Add STAB (1.5 eq) in one portion. Gas evolution may occur.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (x3). The product is a tertiary amine and will be in the organic layer.

Protocol 3: Sulfonylation[2]

Sulfonamides are classic bioisosteres for amides with distinct hydrogen bonding properties.

Reaction Scheme
12
Step-by-Step Procedure
  • Suspend Scaffold HCl (1.0 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq) and cool to 0°C (ice bath).

    • Note: Cooling is important; sulfonyl chlorides are highly reactive and can hydrolyze or cause bis-sulfonylation if the reaction is too exothermic.

  • Add Sulfonyl Chloride (1.1 eq) dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Work-up: Wash with 1M HCl (to remove excess pyridine/DIPEA) followed by Brine.

Quality Control & Validation

To ensure the integrity of the derivatized library, verify the following:

  • LC-MS:

    • Confirm the parent mass (

      
      ).
      
    • Check for the "Double Addition" peak (M + R-group), which can happen in reductive amination if primary amines were present (not applicable here as pyrrolidine is secondary) or if bis-alkylation occurred via ring opening (rare).[1][2]

  • 1H NMR:

    • Diagnostic Signal: The protons alpha to the pyrrolidine nitrogen (approx 2.5 - 3.5 ppm) will shift depending on the derivative.[1]

    • Amide: Signals often broaden due to rotamers (restricted rotation around the N-C=O bond).

    • Amine (Reductive Amination):[1][2][5][6] Signals remain sharp; look for the new

      
       singlet/doublet from the aldehyde.
      

References

  • Carpino, L. A. (1993).[2][7] 1-Hydroxy-7-azabenzotriazole.[1][2][7][8] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[1][2] [1][2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[9] The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] [1][2]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][5] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.[1][2] [1][2]

  • BenchChem Application Note. Standard Protocol for HATU Coupling in Solution Phase.

Strategic Incorporation of 1-(Pyrrolidine-3-carbonyl)azepane Hydrochloride into High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-HTS-2026-PAZ

Abstract

This guide details the technical protocols for integrating 1-(pyrrolidine-3-carbonyl)azepane hydrochloride (CAS: 1361116-21-3) into high-throughput screening (HTS) libraries. As a chimeric scaffold combining two privileged structures—a pyrrolidine ring and an azepane ring—this compound offers unique stereochemical vectors and solubility profiles ideal for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). This document covers solubility management, automated liquid handling parameters, parallel synthesis workflows for library expansion, and quality control metrics.

Introduction: The Scaffold Advantage

In modern drug discovery, the "escape from flatland" is a priority. This compound provides a distinct 3D architecture compared to traditional planar heteroaromatics.

  • Structural Synergy: The molecule features a pyrrolidine ring (3-position) linked via a carbonyl to an azepane (7-membered) ring. This creates a flexible yet defined spatial arrangement.

  • Medicinal Chemistry Relevance:

    • Pyrrolidine: A core motif in GPCR ligands and protease inhibitors (e.g., proline mimetics).

    • Azepane: Found in kinase inhibitors and antihistamines (e.g., Azelastine), offering hydrophobic bulk and conformational entropy distinct from piperidines.

  • Library Utility: The secondary amine on the pyrrolidine ring serves as a high-reactivity "handle" for rapid diversification via amide coupling, reductive amination, or sulfonylation, making it an ideal core for parallel synthesis.

Chemical Properties & Handling[1]

Compound Identity:

  • IUPAC Name: Azepan-1-yl(pyrrolidin-3-yl)methanone hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~238.76 g/mol (Salt); ~202.30 g/mol (Free Base)

  • Solubility: Highly soluble in water and DMSO; poor solubility in non-polar solvents (DCM, Hexane) unless free-based.

Storage and Stability
  • Solid State: Store at -20°C under desiccant. The hydrochloride salt is hygroscopic.

  • Solution State: Stable in DMSO at room temperature for <24 hours. For long-term storage, keep at -80°C to prevent hydrolysis or oxidation of the secondary amine.

"Self-Validating" Solubilization Protocol

To ensure consistent acoustic dispensing in HTS, the compound must be fully dissolved without micro-precipitates.

  • Target Conc: 10 mM or 20 mM in 100% DMSO.

  • Step 1: Weigh the HCl salt.

  • Step 2: Add 80% of the calculated DMSO volume.

  • Step 3: Sonicate for 5 minutes at 25°C.

  • Step 4: Critical: Add 1.05 equivalents of Diisopropylethylamine (DIPEA) only if the downstream assay is sensitive to acidic pH or if the compound is being used immediately in basic coupling reactions. For pure storage, keep as HCl salt in DMSO.

  • Step 5: Top up to final volume with DMSO.

  • Validation: Centrifuge at 2000 x g for 2 minutes. Inspect for pellet. If clear, proceed.

Library Synthesis Protocols

This section outlines how to use this compound as a core scaffold to generate a 96-well or 384-well library of analogs.

Workflow Visualization

LibraryWorkflow Start Scaffold Stock (HCl Salt) Base In-Situ Neutralization (DIPEA/TEA) Start->Base Div Diversification (Parallel Synthesis) Base->Div Rxn1 Amide Coupling (R-COOH) Div->Rxn1 Rxn2 Reductive Amination (R-CHO) Div->Rxn2 Rxn3 Sulfonylation (R-SO2Cl) Div->Rxn3 Purify Solid Phase Extraction (SCX/Silica) Rxn1->Purify Rxn2->Purify Rxn3->Purify QC LC-MS QC (>90% Purity) Purify->QC QC->Div Fail (Retry) Plate HTS Master Plate (10mM DMSO) QC->Plate Pass

Figure 1: Parallel synthesis workflow for diversifying the pyrrolidine nitrogen.

Protocol A: Amide Coupling (High-Throughput)

Objective: Acylate the pyrrolidine nitrogen to create a library of amides.

Reagents:

  • Scaffold: 1-(pyrrolidine-3-carbonyl)azepane HCl (0.1 M in DMF).

  • Carboxylic Acids: Diverse set (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (0.5 M in DMF).

Step-by-Step:

  • Plate Prep: In a 96-well deep-well plate, aliquot 50 µL of Scaffold solution (5 µmol).

  • Base Addition: Add 30 µL of DIPEA solution (15 µmol, 3 eq) to neutralize the HCl and activate the amine. Shake for 5 min.

  • Activation: Add 50 µL of Carboxylic Acid solution (5 µmol) followed immediately by 55 µL of HATU solution (5.5 µmol).

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Quench: Add 20 µL of 10% ethylenediamine in DMF to scavenge excess electrophiles.

  • Workup: Evaporate solvent (Genevac) or proceed to SCX purification (catch-and-release is difficult here as the product is an amide; use liquid-liquid extraction or reverse-phase prep HPLC).

Protocol B: Reductive Amination

Objective: Alkylate the pyrrolidine nitrogen (maintaining basicity).

Reagents:

  • Scaffold: 0.1 M in DCE/MeOH (9:1).

  • Aldehydes: 0.1 M in DCE.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), solid or slurry.

  • Scavenger: Polymer-supported isocyanate.

Step-by-Step:

  • Mix: Combine 50 µL Scaffold (5 µmol) + 50 µL Aldehyde (5 µmol) + 10 µL DIPEA (to free base).

  • Incubate: Shake for 1 hour to form imine.

  • Reduce: Add 3 eq of STAB. Shake for 16 hours.

  • Scavenge: Add polymer-supported isocyanate to remove unreacted scaffold. Filter.

  • Result: The filtrate contains the tertiary amine product.

Quality Control & HTS Implementation

QC Metrics Table

Before releasing the library to the screening deck, pass/fail criteria must be met.

ParameterAcceptance CriterionMethodReason
Purity > 90% (AUC)UPLC-MS (254 nm + ELSD)Impurities cause false positives (pan-assay interference).
Identity [M+H]+ ± 0.5 DaMass SpectrometryConfirm correct diversification.
Solubility No precipitateNephelometry / VisualSolid particles block acoustic dispensers.
DMSO Water < 0.5%Karl FischerWater absorption causes compound degradation.
Acoustic Dispensing Parameters

When using systems like the Labcyte Echo or Beckman Coulter Access:

  • Fluid Class: DMSO_HighViscosity (due to the azepane ring, solutions can be slightly more viscous than simple aromatics).

  • Calibration: Ensure the "Surfactant" calibration is off unless Tween-20 is explicitly added.

  • Destination Plate: Standard 1536-well or 384-well assay plates (e.g., Corning 3573).

Case Study: GPCR Fragment Screening

Hypothetical Application based on Scaffold Properties

Target: Dopamine D3 Receptor (GPCR). Rationale: The azepane ring mimics the hydrophobic binding pocket interactions seen in certain atypical antipsychotics, while the pyrrolidine amine provides a vector to reach the orthosteric aspartate residue. Experimental Setup:

  • Library: 80 analogs synthesized via Protocol 3.2 (Amide Coupling) targeting aromatic diversity.

  • Assay: cAMP accumulation FRET assay.

  • Result: Hits are identified with IC50 < 10 µM. The pyrrolidine-azepane core is validated as a "privileged" binder, allowing subsequent lead optimization.

References

  • PubChem. (n.d.). This compound.[1] National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[2] Nature Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(pyrrolidine-3-carbonyl)azepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to proactively design robust experiments and troubleshoot with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and stability of this compound.

Q1: What is the primary chemical vulnerability of this compound in aqueous solution?

A: The most significant point of instability is the amide bond connecting the pyrrolidine and azepane rings. This bond is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction breaks the molecule into two separate components: pyrrolidine-3-carboxylic acid and azepane.[1][2]

Q2: How does the "hydrochloride" salt form impact the compound's stability in water?

A: The hydrochloride salt means the compound is supplied with a protonated amine, balanced by a chloride ion. When dissolved in a non-buffered aqueous solvent like pure water, it creates a mildly acidic environment . This is a critical detail because amide hydrolysis can be catalyzed by acid.[3][4] Therefore, the inherent nature of the salt form can unfortunately promote its own degradation pathway if the pH is not controlled.

Q3: What are the immediate signs of degradation in my sample?

A: Analytically, you may observe several signs. In chromatographic analyses like HPLC or LC-MS, you would typically see a decrease in the peak area of the parent compound over time, accompanied by the appearance of one or more new peaks corresponding to the degradation products.[5] Functionally, this degradation can lead to inconsistent results in biological assays or a lower-than-expected yield in a chemical reaction.

Q4: What is the single most important factor to control to prevent degradation?

A: pH control. Since the primary degradation route is pH-dependent hydrolysis, maintaining the solution within an optimal pH range is the most effective preventative measure. Amides are generally most stable in the neutral to slightly acidic range (approx. pH 4-7) and degrade much faster under strongly acidic or basic conditions.[1][2]

Section 2: In-Depth Troubleshooting Guide for Degradation Issues

This guide provides a systematic approach to identifying and resolving stability problems during your experiments.

Problem: My analytical results show a loss of the parent compound, or new, unidentified peaks have appeared in my chromatogram.

This indicates that your compound is degrading under your current experimental, storage, or analytical conditions. The following workflow will help you diagnose the root cause.

Diagram 1: Troubleshooting Workflow for Compound Degradation

G start Inconsistent Results or Unexpected HPLC Peaks check_controls Analyze Freshly Prepared Standard vs. Aged Sample start->check_controls degradation_confirmed Degradation Confirmed check_controls->degradation_confirmed no_degradation No Significant Degradation (Investigate Other Experimental Variables) degradation_confirmed->no_degradation No fds Perform Targeted Forced Degradation Study (See Protocol 3.3) degradation_confirmed->fds Yes lcms Analyze Degradants by LC-MS fds->lcms identify_cause Identify Primary Stress Factor (pH, Temp, Light) lcms->identify_cause optimize_ph Optimize Solution pH (Buffer Selection) identify_cause->optimize_ph Hydrolysis Dominant optimize_temp Optimize Temperature (Refrigerate/Freeze) identify_cause->optimize_temp Thermal Degradation Observed optimize_light Protect from Light (Amber Vials) identify_cause->optimize_light Photodegradation Observed

Caption: The acid-catalyzed hydrolysis of the central amide bond is the most likely degradation route.

An LC-MS analysis is the most effective tool for this purpose. [5]You would expect to find ions corresponding to the molecular weights of pyrrolidine-3-carboxylic acid (MW: 129.14 g/mol ) and azepane (MW: 99.18 g/mol ) in your degraded sample.

Step 2: Identifying the Causative Stress Factor

To pinpoint what is causing the degradation, you must test the compound's stability under a controlled set of exaggerated conditions. This process, known as a forced degradation study , is a cornerstone of pharmaceutical development. [6][7][8]By exposing the compound to acid, base, heat, light, and oxidative stress, you can rapidly determine its vulnerabilities.

Table 1: Forced Degradation Conditions and Interpretation

Stress Condition Typical Protocol Degradation Pathway Targeted Expected Outcome for 1-(pyrrolidine-3-carbonyl)azepane HCl
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours Acid-catalyzed hydrolysis of the amide bond [9] High Degradation Expected. This is the most likely pathway.
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hours Base-catalyzed hydrolysis of the amide bond [10] High Degradation Expected. Amides are also labile to base.
Oxidation 3% H₂O₂ at room temperature for 24 hours Oxidation of amine or aliphatic carbons Low to Moderate Degradation. Saturated rings are relatively stable to oxidation.
Thermal Stress Solution at 80°C for 24-48 hours Thermally-accelerated reactions (e.g., hydrolysis) [11] Moderate to High Degradation. Heat will accelerate the underlying hydrolysis.

| Photostability | Expose to UV/Vis light (ICH Q1B) | Photolytic cleavage of bonds [9]| Low to Moderate Degradation. Saturated systems are often less light-sensitive than aromatic ones. |

By comparing the degradation profile of your experimental sample to the results from this study, you can identify the primary stressor (e.g., if your sample degrades similarly to the acid-stressed sample, your solution is likely too acidic).

Section 3: Proactive Stability Enhancement Protocols

Preventing degradation from the start is always the best strategy. Follow these protocols to ensure the integrity of your compound.

Protocol 3.1: Optimal Solution Preparation and Storage

Objective: To prepare and store stock and working solutions of this compound with minimal degradation.

Materials:

  • This compound solid

  • Anhydrous DMSO (for organic stock) or a suitable aqueous buffer (e.g., 10-50 mM MES or Phosphate, pH 6.0-7.0)

  • Type I (18.2 MΩ·cm) ultrapure water

  • Calibrated pH meter

  • Sterile, amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen), if available

Procedure:

  • Stock Solution (10-100 mM in DMSO):

    • For maximum long-term stability, prepare a concentrated stock solution in anhydrous DMSO. The absence of water precludes the hydrolytic pathway.

    • Weigh the solid compound in a sterile amber vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration.

    • Cap tightly, vortex to dissolve, and overlay the solution with an inert gas if storing for more than a few weeks.

    • Store at -20°C or -80°C.

  • Aqueous Working Solutions:

    • Avoid using unbuffered water. As previously discussed, this will result in an acidic pH that promotes hydrolysis.

    • Choose a buffer system that is compatible with your experiment and maintains a pH between 6.0 and 7.0.

    • Prepare the buffer using high-purity water.

    • Dilute your DMSO stock solution into the aqueous buffer to create your final working concentration. Ensure the final DMSO concentration is compatible with your assay (typically <1%).

    • Prepare aqueous solutions fresh daily. If this is not possible, store them refrigerated (2-8°C) in amber vials for the shortest time feasible. [12][13]Do not store dilute aqueous solutions for extended periods.

Table 2: Recommended Storage Conditions Summary

Solution Type Solvent/Buffer Concentration Temperature Max Duration Key Consideration
Primary Stock Anhydrous DMSO 10-100 mM -20°C or -80°C > 6 months Exclude moisture to prevent hydrolysis.
Aqueous Stock pH 6-7 Buffer 1-10 mM 2-8°C < 1 week pH control is critical. Prepare fresh if possible.

| Working Solution | Assay Buffer (pH 6-7) | µM to nM | Use immediately | < 8 hours | Minimize time between preparation and use. |

Protocol 3.2: Conducting a Basic Forced Degradation Study

Objective: To quickly assess the stability of the compound under your specific lab conditions.

Procedure:

  • Prepare a solution of your compound in your intended experimental buffer/solvent at the working concentration.

  • Divide the solution into five amber vials labeled: "Control," "Acid," "Base," "Heat," and "Light."

  • Control: Store one vial at 2-8°C in the dark.

  • Acid: Add a small volume of 1 M HCl to achieve a final concentration of 0.05 M HCl.

  • Base: Add a small volume of 1 M NaOH to achieve a final concentration of 0.05 M NaOH.

  • Heat: Place one vial in an oven or water bath at 60°C.

  • Light: Place one vial under a broad-spectrum laboratory light source or near a window.

  • Analyze all samples by HPLC/LC-MS at time points such as T=0, 2, 8, and 24 hours.

  • Compare the chromatograms. The percentage of parent compound remaining in each stressed sample relative to the T=0 sample will reveal its key vulnerabilities. A loss of >10-20% is generally considered significant. [7] By implementing these protocols and understanding the chemical principles behind the degradation of this compound, you can ensure the accuracy and reproducibility of your research.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Avomeen. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review. [Link]

  • Amide Hydrolysis. (2022). BYJU'S. [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. (2025). Kimia. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Allen Overseas. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). National Center for Biotechnology Information. [Link]

  • Flexibility of the pyrrolidine ring in proline peptides. (n.d.). Scilit. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. (2025). ResearchGate. [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). ACS Omega. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). ACS Publications. [Link]

  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments. [Link]

  • SEVEN AND LARGE MEMBERED HETEROCYCLES. (n.d.). eGyanKosh. [Link]

  • Advanced Analytical Techniques in Stability Testing. (2025). Separation Science. [Link]

  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. (2025). ResearchGate. [Link]

  • A Practical Approach to Dealing with Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio. [Link]

  • Pyrrolidine Ring: Structure, Properties, Synthesis & Applications – Expert Guide for Chemists. (n.d.). Bouling Chemical Co., Limited. [Link]

Sources

resolving hygroscopic challenges with azepane hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges posed by the hygroscopic nature of azepane hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to moisture uptake during their experiments. Here, we synthesize technical principles with field-proven insights to provide actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the hygroscopicity of azepane hydrochloride and other pharmaceutical salts.

Q1: What is hygroscopicity and why is it a concern for pharmaceutical salts?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For active pharmaceutical ingredients (APIs) like azepane hydrochloride, this is a critical parameter because moisture uptake can induce significant changes in physicochemical properties. These changes can lead to issues in downstream processing, compromise the stability and shelf-life of the drug, and ultimately affect its bioavailability and therapeutic performance.[1][2]

Q2: Why are hydrochloride salts, in particular, often hygroscopic?

A: Hydrochloride salts are widely used to improve the solubility of basic drugs.[3] However, the high lattice energy of the crystalline salt and the strong ionic character of the chloride ion can create a strong affinity for water molecules. This can lead to the absorption of atmospheric moisture, potentially causing deliquescence (dissolving in the absorbed water) or facilitating chemical degradation.[1][4] The presence of the chloride ion can sometimes make the salt more prone to stability issues compared to the free base form.[5][6]

Q3: What are the typical consequences of uncontrolled moisture absorption in my azepane hydrochloride sample?

A: Uncontrolled moisture can lead to a cascade of undesirable effects, including:

  • Physical Changes: Caking, clumping, and loss of powder flowability, which severely complicates handling, weighing, and formulation processes like tableting.[7][8]

  • Chemical Degradation: Moisture can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions such as hydrolysis.[9] It can also lead to salt disproportionation, where the salt reverts to its free base form.[4][10]

  • Solid-State Transformations: Moisture can induce changes in the crystalline form (polymorphism) or trigger a transition from a stable anhydrous form to a less soluble hydrate form, impacting the drug's dissolution profile and bioavailability.[11][12]

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your research.

Q4: My azepane hydrochloride powder has formed hard clumps and cakes. What is happening and how can I fix it?

A: Problem: Caking and clumping are classic signs of excessive moisture uptake. As the salt absorbs water, liquid bridges can form between particles, which then solidify upon slight drying, creating agglomerates.[8] This significantly impairs powder flow and makes accurate dosing nearly impossible.[7]

Cause & Solution Workflow:

Caption: Logic for investigating solid-state changes.

Detailed Explanation:

  • Hydrate Formation: The most common cause is the conversion of an anhydrous form of the salt to a hydrate. This occurs at a specific critical relative humidity (RH). Dynamic Vapor Sorption (DVS) is the definitive technique to identify this, as it will show a sharp, often stoichiometric, increase in mass at the critical RH. [11]2. Polymorphic Transformation: Moisture can act as a plasticizer, providing the molecular mobility needed for the material to convert from a metastable polymorph to a more stable one. [12]3. Deliquescence and Recrystallization: If the material absorbs enough water to dissolve (deliquescence), it may subsequently recrystallize into a different form as humidity fluctuates.

  • Mitigation: The key is to identify the critical RH using DVS and ensure the material is always stored and processed well below this threshold. [11]If the material is unacceptably unstable, formulation strategies like co-crystallization may be necessary to create a more stable, less hygroscopic solid form. [3][13]

Analytical & Experimental Protocols

To empower your research, we provide detailed methodologies for the key analytical techniques discussed.

Protocol 1: Water Content Determination by Coulometric Karl Fischer Titration

This protocol is ideal for accurately measuring low levels of water in hygroscopic solids. The coulometric method is highly sensitive and minimizes reagent handling.

Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide. [14]In the coulometric technique, iodine is generated electrochemically at the anode, and the amount of charge passed is directly proportional to the amount of water titrated. [15]This avoids the need for titrant standardization.

Step-by-Step Methodology:

  • System Preparation: Ensure the titration cell is clean, dry, and filled with fresh coulometric KF reagent (anode and cathode solutions).

  • Pre-Titration (Conditioning): Start the instrument's conditioning or pre-titration function. The instrument will electrolytically generate iodine to neutralize any ambient moisture that entered the cell during setup. Wait until the instrument indicates a stable, low-drift "ready" state. [15]3. Sample Preparation: In a low-humidity environment, accurately weigh approximately 10-20 mg of the azepane hydrochloride salt into a clean, dry sample boat or syringe.

  • Sample Introduction: Quickly and carefully introduce the sample into the titration cell through the sample port. Ensure the port is sealed immediately afterward to prevent atmospheric moisture ingress. 5. Titration: Start the titration. The instrument will generate iodine to react with the water from the sample. The endpoint is detected potentiometrically when an excess of iodine is present.

  • Data Recording: The instrument will automatically calculate the water content, typically expressed as a percentage (%) or parts per million (ppm), based on the total charge passed.

  • System Validation: Perform triplicate measurements to ensure reproducibility. Periodically run a certified water standard to verify instrument performance.

Protocol 2: Characterization of Hygroscopic Behavior by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures how much water vapor a sample absorbs or desorbs as a function of relative humidity (RH) at a constant temperature. [16]It is essential for understanding a material's stability. [17][18] Principle: A sample is placed on a highly sensitive microbalance in a chamber with controlled temperature and RH. A carrier gas (typically nitrogen) with a precisely controlled concentration of water vapor is passed over the sample. The change in sample mass is monitored continuously as the RH is varied in a pre-programmed sequence. [16][17] Step-by-Step Methodology:

  • Instrument Setup: Set the analysis temperature, typically 25 °C.

  • Sample Preparation: Place approximately 5-10 mg of the azepane hydrochloride sample onto the DVS sample pan.

  • Equilibration/Drying: Begin the experiment by equilibrating the sample at a low humidity, usually 0% RH, until a stable mass is achieved (defined by a low mass change over time, e.g., dm/dt < 0.002 %/min). This establishes the initial dry mass.

  • Sorption Isotherm: Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

  • Desorption Isotherm: After reaching the maximum RH, program the instrument to decrease the RH in the same steps back down to 0% RH, again waiting for mass equilibrium at each step.

  • Data Analysis: Plot the percentage change in mass (%Δm) on the y-axis against the relative humidity (%RH) on the x-axis.

    • Interpretation: The resulting plot is a sorption-desorption isotherm. A sharp, vertical step in the curve indicates a phase transition, such as the formation of a hydrate. [11]The difference between the sorption and desorption curves (hysteresis) can provide information on the nature of the water uptake and potential structural changes. [19]7. Post-Analysis Characterization: It is best practice to analyze the sample by XRPD before and after the DVS experiment to confirm if any solid-state changes have occurred. [11]

Best Practices for Mitigation & Control

Proactive measures are the most effective way to manage hygroscopic materials.

Hygroscopicity Classification Table

Understanding where your material falls on the hygroscopicity spectrum is the first step in developing a control strategy. The table below provides a standard classification. [11]

Hygroscopicity Class Water Uptake (% w/w) at 25°C / 80% RH Recommended Handling & Storage
Non-hygroscopic < 0.2% Standard laboratory conditions are usually sufficient.
Slightly hygroscopic 0.2% to < 2% Store in tightly sealed containers. Avoid prolonged exposure to ambient air.
Moderately hygroscopic 2% to < 15% Store in tightly sealed containers within a desiccator. Process in a controlled humidity environment (<40% RH).

| Very hygroscopic | ≥ 15% | Must be stored and handled in a strictly controlled low-humidity environment (e.g., glovebox at <10% RH). High-barrier packaging with desiccants is mandatory. |

Formulation and Process Strategies

If the inherent hygroscopicity of the azepane hydrochloride salt is too challenging for development, several advanced strategies can be employed. [13][20]

  • Co-crystallization: This crystal engineering technique involves combining the API with a benign co-former (e.g., a carboxylic acid) to create a new crystalline solid with different, often improved, physical properties, including reduced hygroscopicity. [2][[“]][[“]]* Film Coating: For solid dosage forms like tablets, applying a polymer film coating can act as a physical barrier to moisture, protecting the hygroscopic core. [1][9]* Co-processing with Excipients: Formulating the API with hydrophobic or non-hygroscopic excipients (like certain grades of microcrystalline cellulose or mannitol) can help to deflect moisture away from the drug substance. [[“]][23]* Environmental Control: All processing steps, from milling and blending to tableting and packaging, should be conducted under strictly controlled temperature and humidity conditions to prevent moisture uptake. [24][25] By understanding the principles of hygroscopicity and employing the troubleshooting and analytical strategies outlined in this guide, you can successfully navigate the challenges associated with handling azepane hydrochloride salts and ensure the integrity and quality of your research.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. (2022, September 22).
  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - ResearchGate. (2022, September 20).
  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals - Ask this paper | Bohrium. (2022, September 23).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed. (2022, September 22).
  • DVS Systems | Dynamic Vapor Sorption - ProUmid.
  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? - Patsnap Eureka. (2025, September 24).
  • Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. (2024, March 5).
  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis - TA Instruments.
  • Strategies to enhance pharmaceutical formulation stability - Consensus.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • Dynamic Vapor Sorption - Particle Technology Labs.
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - Pharma Excipients. (2022, September 28).
  • Techniques for stabilizing moisture-sensitive drug compounds - Consensus.
  • Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich.
  • Hygroscopicity of pharmaceutical crystals. - University Digital Conservancy.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5).
  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance - Suanfarma. (2025, April 24).
  • What Is Karl Fischer Titration? - Mettler Toledo.
  • Karl Fischer titration - Wikipedia.
  • Humidity controlled storage in pharmaceutical applications.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17).
  • Moisture Control and Degradation Management - American Pharmaceutical Review. (2024, February 27).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 28).
  • Water Determination (Karl Fischer Method).
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Purdue e-Pubs.
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
  • Characterization of hygroscopic behavior of single inorganic salt particles across the Hofmeister series | Request PDF - ResearchGate. (2025, December 30).
  • Chemical and Hygroscopic Characterization of Surface Salts in the Qaidam Basin: Implications for Climate Impacts on Planet Earth and Mars | ACS Earth and Space Chemistry - ACS Publications. (2021, March 9).
  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures | ACS Earth and Space Chemistry. (2024, April 27).
  • Soluble Salts Quantitative Characterization and Thermodynamic Modeling on Roman Bricks to Assess the Origin of Their Formation - MDPI. (2021, May 12).
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2021, May 21).
  • Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. (2025, October 6).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

Sources

scaling up synthesis of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride for preclinical trials

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(pyrrolidine-3-carbonyl)azepane hydrochloride

Ticket ID: PRECLIN-SC-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of This compound from medicinal chemistry (milligrams) to preclinical supply (kilograms) presents three distinct process chemistry challenges:

  • Chiral Integrity: The C3-chiral center on the pyrrolidine ring is prone to racemization (epimerization) during activation.

  • Safety (Gas Evolution): The removal of the Boc-protecting group generates massive volumes of isobutylene and CO₂ gas, creating pressure hazards at scale.

  • Solid State Form: Azepane derivatives often form hygroscopic hydrochloride salts that "oil out" rather than crystallize, complicating isolation.

This guide replaces standard medicinal chemistry protocols (e.g., EDC/HOBt, TFA deprotection, chromatography) with a scalable, self-validating process flow using T3P® (Propylphosphonic anhydride) and HCl/IPA .

Process Workflow Visualization

The following diagram outlines the optimized scale-up route, highlighting Critical Process Parameters (CPPs) and decision gates.

G Start Start: (S)-N-Boc-Pyrrolidine-3-COOH + Azepane Coupling Step 1: Coupling Reagent: T3P (50% in EtOAc) + Base Solvent: 2-MeTHF Start->Coupling Controlled Addition Check1 QC Check: Chiral HPLC (Limit: < 0.5% enantiomer) Coupling->Check1 Check1->Coupling Fail (Adjust Temp/Base) Workup Workup: Aqueous Wash (T3P byproducts are water soluble) Check1->Workup Pass Deprotection Step 2: Deprotection & Salt Formation Reagent: 5-6N HCl in IPA Temp: 40-50°C Workup->Deprotection Phase Separation GasControl Safety Control: Scrubber for Isobutylene/CO2 Deprotection->GasControl Off-gassing Crystallization Step 3: Controlled Crystallization Anti-solvent: MTBE or EtOAc Deprotection->Crystallization Concentration Final Final Product: White Crystalline Solid Crystallization->Final Filtration & Drying

Caption: Optimized process flow for 1-(pyrrolidine-3-carbonyl)azepane HCl synthesis, emphasizing T3P coupling and controlled salt crystallization.

Module 1: The Coupling Reaction (Amide Bond Formation)

Objective: Couple (S)-1-Boc-pyrrolidine-3-carboxylic acid with azepane without racemizing the C3 center.

The Problem with Standard Reagents: Standard reagents like EDC/HOBt or HATU are excellent for small scale but poor for kilo-scale due to:

  • Atom Economy: High mass of byproducts (ureas) that are difficult to remove without chromatography.

  • Sensitization: HATU/HBTU are potential sensitizers.

  • Racemization: Over-activation can lead to proton abstraction at the chiral alpha-position.

The Solution: T3P (Propylphosphonic Anhydride) We utilize T3P because it acts as a kinetic trap. It activates the carboxylic acid but reacts slower with the alpha-proton than it does with the amine nucleophile, significantly preserving chiral purity. Furthermore, T3P byproducts are water-soluble, allowing for a simple extractive workup.[1][2]

Protocol
  • Charge (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and Azepane (1.1 eq) in 2-MeTHF (8-10 volumes).

    • Note: 2-MeTHF is preferred over DCM (environmental) and EtOAc (better water separation).

  • Cool to 0–5 °C.

  • Add Pyridine or DIPEA (2.5 eq).

  • Dose T3P (50% w/w in EtOAc, 1.2 eq) slowly, maintaining internal temperature < 10 °C.

    • Exotherm Warning: T3P addition is exothermic.

  • Warm to 20–25 °C and stir for 2–4 hours.

  • Workup: Wash with water (2x), then 0.5M NaOH (to remove unreacted acid/T3P byproducts), then brine.

Troubleshooting Guide: Coupling
IssueProbable CauseCorrective Action
Low Conversion (<90%) Azepane steric hindrance.Increase T3P to 1.5 eq. Ensure base is sufficient (T3P is acidic; pH must remain >8 during reaction).
Racemization (>1% ee loss) High temperature or excess base.Keep temp < 5 °C during T3P addition. Switch base from DIPEA to Pyridine (milder).
Emulsion during Workup T3P byproducts acting as surfactants.Add solid NaCl to saturate the aqueous layer. Filter through Celite if fine solids are present.
Module 2: Deprotection & Salt Formation

Objective: Remove the Boc group and form the HCl salt in a single step, avoiding free-base isolation.

The Scale-Up Hazard: Removing Boc groups generates isobutylene and CO₂ .



On a 100g scale, this reaction can generate >40 liters of gas. In a closed reactor, this is a bomb.
Protocol
  • Concentrate the rich organic layer from Module 1 to low volume.

  • Swap Solvent to Isopropyl Alcohol (IPA).

  • Heat to 40–45 °C.

  • Dose 5–6N HCl in IPA (or generate in situ using Acetyl Chloride + IPA) slowly.

    • Critical: Dose rate must be controlled by gas evolution rate.

  • Scrub: Vent exhaust through a dilute NaOH scrubber to neutralize acidic fumes.

  • Hold at 45 °C until HPLC shows <0.1% intermediate.

Troubleshooting Guide: Deprotection
IssueProbable CauseCorrective Action
"The Volcano" (Foaming) Rapid gas evolution.[3]STOP acid addition immediately. Use a larger headspace reactor. Add acid in pulses.
Incomplete Deprotection HCl consumed by escaping gas.Add 0.5 eq excess HCl. Ensure the system is not purged with N2 too vigorously (strips HCl).
Product is Colored (Pink/Brown) Oxidation of azepane moiety.Ensure N2 blanket is active. Add trace EDTA if metal contamination is suspected.
Module 3: Isolation (The "Gummy Solid" Problem)

Objective: Isolate the hydrochloride salt as a free-flowing crystalline powder, not a hygroscopic oil.

The Science of Crystallization: Pyrrolidine-azepane salts are conformationally flexible and highly soluble in water/alcohols. They tend to trap solvent, forming gums. We use antisolvent crystallization to force an ordered lattice structure.

Protocol
  • After deprotection, the mixture is a solution in IPA/HCl.

  • Distill under vacuum to remove excess HCl and isobutylene byproducts.

  • Adjust concentration to approx. 3-4 volumes of IPA relative to theoretical yield.

  • Seed with authentic crystalline material (0.5 wt%) at 40 °C.

  • Dose Antisolvent: Slowly add MTBE or EtOAc (approx. 3 volumes) over 2 hours.

  • Cool slowly to 0–5 °C (ramp rate: 10 °C/hour).

  • Filter under N2 pressure (hygroscopic!).

  • Dry in a vacuum oven at 40 °C with a N2 bleed.

Troubleshooting Guide: Isolation
IssueProbable CauseCorrective Action
Oiling Out (Phase separation before crystal) Added antisolvent too fast or temp too high.Re-heat to dissolve oil. Add seed crystals. Add antisolvent slower.
Hygroscopicity (Wet cake) Nature of the salt.Minimize exposure to air. Pack filter cake under N2. Use a vacuum oven with desiccant trap.
Sticky Solid Residual solvent trapped.Grind the solid and re-dry. Consider a "slurry swish" in pure MTBE to extract trapped IPA.
Frequently Asked Questions (FAQ)

Q: Can I use TFA for the deprotection like I did in the small scale? A: Technically yes, but practically no. TFA is expensive, corrosive, and requires an extra step to convert the TFA salt to the HCl salt (salt exchange). Using HCl/IPA generates the desired salt form directly, saving time and cost.

Q: Why T3P? Can I use EDC? A: EDC leaves urea byproducts that often require column chromatography. At a kilogram scale, chromatography is a bottleneck. T3P byproducts wash away in water, allowing you to proceed to the next step with a simple phase separation.[1]

Q: The product turned into a glass/gum upon drying. How do I fix it? A: You likely stripped the solvent too fast or have amorphous material. Dissolve the gum in a minimum amount of hot IPA (or Ethanol), let it cool to room temp, seed it, and slowly add EtOAc. Agitation is key—stirring helps the crystal lattice form.

References
  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Patterson, D. E., et al. (2009). "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate." Organic Process Research & Development, 13(5), 900–906. (Demonstrates T3P utility in process chemistry). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5] (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and crystallization). Link

  • Common Organic Chemistry. (n.d.). "Boc Deprotection Mechanism (TFA/HCl)." (General reference for gas evolution stoichiometry). Link

  • Pfizer Inc. (2011).[4] "Process for the production of a glucokinase activator."[2] (Case study on T3P scale-up). Link

Sources

identifying side products in the synthesis of pyrrolidine-azepane conjugates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers troubleshooting the synthesis of Pyrrolidine-Azepane Conjugates . These bicyclic scaffolds (often spirocyclic or fused) are high-value targets in fragment-based drug discovery but present unique synthetic challenges due to the entropic difficulty of closing 7-membered rings (azepanes) in the presence of 5-membered rings (pyrrolidines).

Ticket ID: #SYN-AZP-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Identification and Remediation of Side Products in Conjugate Synthesis

📋 Executive Summary

Synthesizing pyrrolidine-azepane conjugates often involves two critical bottlenecks: Ring-Closing Metathesis (RCM) for the azepane ring and Regioselective Ring Expansion (Schmidt/Beckmann) strategies. The most common "phantom" products are intermolecular oligomers (mistaken for catalyst death), regioisomeric lactams (mistaken for stereoisomers), and isomerized olefins .

This guide breaks down these failure modes using a causal analysis framework.

🛠 Module 1: The RCM Trap (Azepane Formation)

Context: You are attempting to close the 7-membered azepane ring onto a pre-existing pyrrolidine core using a Grubbs-type catalyst.

🔴 Issue: "My LCMS shows the correct mass, but the NMR is messy/complex."

Diagnosis: You likely have Olefin Isomerization rather than simple cyclization. The Science: Ruthenium hydride species (formed from catalyst decomposition or impurities) can catalyze the migration of the double bond after or during the metathesis cycle. In azepanes, the ring strain often drives the double bond into a more substituted (thermodynamically stable) position, often conjugated with the nitrogen protecting group.

Corrective Protocol:

  • Add Scavengers: Add 10–20 mol% of 1,4-benzoquinone or triphenylphosphine oxide to the reaction mixture. These scavenge ruthenium hydrides and prevent isomerization.

  • Switch Catalyst: Move from Grubbs II (highly active, prone to isomerization) to Grubbs I or Hoveyda-Grubbs II (more stable, though slower).

  • Solvent Purge: Ensure solvent is strictly deoxygenated; oxygen promotes hydride formation.

🔴 Issue: "I see a major peak at 2x the molecular weight (2M) or a polymer smear."

Diagnosis: Intermolecular Dimerization (Oligomerization). The Science: The entropic penalty for forming a 7-membered ring is high. If the local concentration of the diene is too high, the catalyst will find an olefin on a neighboring molecule faster than the distal olefin on the same molecule.

Corrective Protocol:

  • Pseudo-High Dilution: Do not just add more solvent. Use a syringe pump to add the substrate solution slowly (over 4–8 hours) to the catalyst solution. This keeps the instantaneous concentration of unreacted diene low (

    
    ).
    
  • Protecting Group Check: Ensure the pyrrolidine nitrogen is protected with a bulky group (e.g., Boc, Cbz). Free amines coordinate to the Ru-center, killing the catalyst and stalling the reaction, which can sometimes mimic oligomerization profiles (incomplete conversion).

📊 Troubleshooting Matrix: RCM Side Products
Observation (LCMS/NMR)Probable Side ProductRoot CauseImmediate Fix
Mass = M+14 or M+28 Methylated/Ethyl homologsImpure solvent (stabilizers)Distill DCM/Toluene; use HPLC grade.
Mass = 2M (Dimer) Acyclic DimerConc. > 5 mMHigh Dilution (1 mM) + Slow Addition.
Mass = M (Complex NMR) Isomerized Olefin (endo/exo mix)Ru-Hydride speciesAdd 1,4-Benzoquinone ; lower temp.
No Reaction (SM remains) Chelate ComplexFree amine coordinationUse TsOH (acid salt) or N-protection.
🧠 Workflow Visualization: RCM Decision Tree

RCM_Troubleshooting Start Start: RCM Reaction CheckLCMS Analyze LCMS Start->CheckLCMS Mass2M Mass = 2M (Dimer) CheckLCMS->Mass2M Major Peak 2M MassM Mass = Product (M) CheckLCMS->MassM Major Peak M DimerSol Solution: High Dilution (< 0.005 M) Mass2M->DimerSol CheckNMR Check 1H NMR MassM->CheckNMR IsomerSol Solution: Add Benzoquinone (Prevent Isomerization) CheckNMR->IsomerSol Olefin protons shifted/multiplied Success Target Azepane Formed CheckNMR->Success Clean spectrum

Caption: Decision logic for diagnosing RCM failures in azepane synthesis. Blue: Start; Red: Critical Failure; Green: Success Path.

🧪 Module 2: Regio-Confusion (Ring Expansion)

Context: You are using a Schmidt Reaction or Beckmann Rearrangement to expand a ketone (e.g., spiro-cyclohexanone) into an azepane lactam.

🔴 Issue: "I isolated a product with the correct mass, but subsequent functionalization failed."

Diagnosis: You formed the Wrong Regioisomer . The Science: In the Schmidt reaction (Ketone +


), the migration of the carbon group is dictated by electronic and steric factors. Generally, the carbon anti to the leaving group (in Beckmann) or the bulkier group (in Schmidt) migrates. However, in spiro-fused systems, steric hindrance from the pyrrolidine ring can force the migration of the less substituted carbon, leading to the "anti-Markovnikov" type lactam.

Diagnostic Protocol (NMR Forensics):

  • Target Isomer (A): Nitrogen adjacent to the spiro-center. Look for a deshielded NH signal that shows NOE correlation to the pyrrolidine protons.

  • Side Product (B): Carbonyl adjacent to the spiro-center. The

    
    -protons (next to carbonyl) will appear as a distinct triplet or multiplet at 
    
    
    
    2.2–2.6 ppm, which is absent or shifted in the desired isomer.
🔴 Issue: "My reaction exploded/exothermed and I got no product."

Diagnosis: Tetrazole Formation . The Science: If you use a large excess of azide (or


) and a strong Lewis acid, the initially formed lactam can react again with azide to form a tetrazole. This is a common "over-reaction" side product in azepane synthesis.

Corrective Protocol:

  • Stoichiometry Control: Limit

    
     to 1.1 equivalents.
    
  • Temperature: Keep the reaction below 0°C initially. Tetrazole formation has a higher activation energy.

🧠 Pathway Visualization: Schmidt Regioselectivity

Schmidt_Pathway Ketone Spiro-Ketone (Precursor) Intermed Iminodiazonium Intermediate Ketone->Intermed + HN3 / H+ PathA Migration of Bulkier Carbon Intermed->PathA Electronic Control PathB Migration of Less Hindered Carbon Intermed->PathB Steric Clash ProductA Target Azepane (Isomer A) PathA->ProductA ProductB Side Product (Isomer B) PathB->ProductB

Caption: Divergent pathways in Schmidt ring expansion. Steric bulk from the pyrrolidine ring can force the formation of the undesired regioisomer (Red).

🔍 Module 3: Analytical Validation (FAQ)

Q: How do I definitively distinguish the azepane ring from a cyclohexyl-methylamine side product? A: Use HSQC/HMBC NMR .

  • Azepane (7-ring): You will see 6 distinct methylene (

    
    ) carbons in the ring. The protons adjacent to Nitrogen (
    
    
    
    3.0–3.5) and Carbonyl (
    
    
    2.3–2.6) are diagnostic.
  • Side Product (Linear/Open): If the ring didn't close or opened during workup, you will often see a terminal methyl group or exchangeable protons that don't correlate in the COSY spectrum.

Q: Why is my yield low during the amide coupling of pyrrolidine to azepane? A: Steric Crowding. The 7-membered ring is conformationally flexible ("floppy") but creates significant steric bulk around the nitrogen.

  • Fix: Use high-energy coupling reagents like HATU or COMU rather than EDC/HOBt.

  • Side Product: Watch out for the N-acyl urea byproduct if using carbodiimides, which can co-elute with your conjugate.

📚 References

  • Hunt, J. C. A., Laurent, P., & Moody, C. J. (2000).[1] Asymmetric synthesis of 2-substituted 5-, 6- and 7-membered nitrogen heterocycles by oxime addition ring-closing metathesis. Chemical Communications, (18), 1771–1772. [Link]

  • Požgan, F., Polanc, S., & Kočevar, M. (2002). Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines.[2][3] Heterocycles, 56(1-2), 379-385.[3] [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[4] Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for Separating 1-(pyrrolidine-3-carbonyl)azepane Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the chromatographic separation of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific analytical challenge. The separation of these isomers is critical due to the potential for different pharmacological and toxicological profiles between stereoisomers.[1]

Understanding the Molecule and the Challenge

This compound possesses at least one chiral center at the 3-position of the pyrrolidine ring, leading to the existence of enantiomers.[2][3] Depending on the synthesis route, diastereomers may also be present if additional chiral centers are introduced. The presence of the basic pyrrolidine and azepane nitrogens, along with the carbonyl group, results in a polar and ionizable molecule.[3][4] This polarity can make retention on traditional reversed-phase columns challenging, while the structural similarity of the isomers demands high-efficiency and highly selective chromatographic systems for successful separation.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Issue 1: Poor or No Resolution of Isomers

Q: My isomers are co-eluting or showing very poor separation. What are the primary factors I should investigate?

A: Poor resolution is fundamentally a selectivity issue. The key is to enhance the differential interactions between the isomers and the stationary phase.[5][6] Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Column Choice:

  • For Enantiomers: The direct separation of enantiomers requires a chiral stationary phase (CSP).[6][7] If you are not using a CSP, you will not be able to resolve enantiomers directly. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability and high success rates in separating a wide range of chiral compounds.[6][8][9]

  • For Diastereomers: While diastereomers have different physical properties and can sometimes be separated on achiral columns (like C18), a CSP can often provide superior selectivity.[5] If your current achiral method is failing, screening a few different CSPs is a logical next step.

2. Optimize the Mobile Phase:

  • Mobile Phase Composition: For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography.[10][11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, which is ideal for retaining and separating polar analytes.[13]

  • Mobile Phase pH and Additives: The ionization state of your analyte is critical. Since this molecule contains basic nitrogens, the mobile phase pH will significantly impact retention and selectivity.[1][14]

    • For Basic Compounds: Adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to a non-polar mobile phase (in normal-phase mode) can improve peak shape by masking active sites on the stationary phase.[15] In reversed-phase or HILIC, controlling the pH with a suitable buffer is crucial. Aim for a pH at least 2 units away from the pKa of the amine groups to ensure a consistent ionization state and avoid peak tailing.[15]

    • Acidic Additives: The use of acidic additives like formic acid or trifluoroacetic acid (TFA) can also be beneficial, particularly in improving peak shape for basic compounds by forming ion pairs.[16] The choice and concentration of the additive can dramatically affect selectivity, and in some cases, even reverse the elution order of enantiomers.[9]

3. Adjust Flow Rate and Temperature:

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations, as this can enhance the interactions with the CSP and improve resolution.[15]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[9][15] It's a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution. Lower temperatures generally lead to better chiral selectivity.[16]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the mobile phase or column hardware.[15][17][18]

Troubleshooting Steps for Peak Tailing:

  • Secondary Silanol Interactions: For basic compounds like yours, interactions with acidic residual silanol groups on silica-based columns are a common cause of tailing.[15]

    • Solution: Add a basic modifier to the mobile phase (e.g., 0.1% DEA or TEA) to compete for these active sites.[15]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in multiple ionization states, leading to peak tailing.[15]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the pyrrolidine and azepane nitrogens.[15]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.[18][19]

    • Solution: Reduce the injection volume or dilute your sample.[18][19]

  • Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[15]

    • Solution: Flush the column with a strong solvent.[15]

Q: My peaks are fronting. What does this indicate?

A: Peak fronting is less common than tailing but is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[17][18]

Troubleshooting Steps for Peak Fronting:

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.[17]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

  • Column Overload: Similar to tailing, injecting too much sample can also lead to fronting.[19]

    • Solution: Decrease the amount of sample injected onto the column.[19]

Issue 3: Inconsistent Retention Times

Q: The retention times of my isomers are shifting between injections. What could be causing this variability?

A: Drifting retention times are a sign of an unstable chromatographic system. The most common culprits are related to the mobile phase, column equilibration, or the HPLC system itself.[17]

Troubleshooting Steps for Retention Time Shifts:

  • Insufficient Column Equilibration: Chiral stationary phases, in particular, may require longer equilibration times than standard achiral columns, especially when the mobile phase composition has been changed.[15]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analysis.[15]

  • Mobile Phase Instability:

    • Composition Changes: If your mobile phase is a mixture of solvents, ensure it is well-mixed and that there is no evaporation of the more volatile components.

    • pH Drift: If you are using a buffer, make sure it is within its effective buffering range and is stable over the course of your analytical run.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[18]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[18]

  • Pump Issues: Inconsistent flow from the HPLC pump will lead to proportional shifts in retention times.

    • Solution: Check for leaks in the system and ensure the pump is properly primed and delivering a consistent flow rate.[18]

Issue 4: Split Peaks

Q: I am observing split peaks for my isomers. What could be the cause?

A: Split peaks can be perplexing, but they usually point to a problem with the sample introduction or a physical issue with the column.[17][20]

Troubleshooting Steps for Split Peaks:

  • Partially Clogged Column Inlet Frit: If the inlet frit of the column is partially blocked, it can cause the sample to be distributed unevenly onto the column bed, resulting in a split peak.[19]

    • Solution: Try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the frit may need to be replaced. Using a guard column can help prevent this issue.[19]

  • Column Void: A void or channel in the packing material at the head of the column can also lead to peak splitting.[19][20]

    • Solution: This often indicates that the column has reached the end of its life and needs to be replaced.

  • Injection Solvent Incompatibility: Injecting the sample in a solvent that is too strong or immiscible with the mobile phase can cause the peak to split.[19]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound isomers?

A1: Given the polar and basic nature of the molecule, a multi-faceted approach to column selection is recommended:

  • Chiral Polysaccharide-Based Columns: These are the go-to for enantiomeric separations due to their broad selectivity.[6][9] Columns like those with cellulose or amylose derivatives are excellent starting points.[8][21]

  • HILIC Columns: For retaining and separating these polar isomers, HILIC columns are highly effective.[10][11][12] Some HILIC phases are also available with chiral selectors.

  • Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, which can provide unique selectivity for complex separations of isomers.[22][23][24][25]

Q2: How do I choose the right mobile phase?

A2: Mobile phase selection is critical for achieving separation.[26]

  • Normal Phase: A non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol is a classic choice for chiral separations on polysaccharide-based CSPs.[5][27] The addition of a small amount of a basic additive is often necessary to obtain good peak shapes for basic analytes.[28]

  • Reversed Phase: While challenging for this polar molecule, a reversed-phase method might be possible on certain columns with a high aqueous mobile phase. Careful control of pH with a buffer is essential.

  • Polar Organic Mode: Using a polar organic solvent like acetonitrile or methanol, often with additives, on a polysaccharide-based CSP can offer a different selectivity.

  • HILIC Mode: A high percentage of acetonitrile with a small amount of aqueous buffer is the standard mobile phase for HILIC.[13]

Q3: What is a good starting point for method development?

A3: A systematic screening approach is the most efficient way to develop a separation method.

  • Column Screening: Select 2-3 different chiral columns, preferably with different stationary phases (e.g., an amylose-based, a cellulose-based, and a HILIC or mixed-mode column).

  • Mobile Phase Screening: For each column, screen a few mobile phase systems. For example, in normal phase, try Hexane/Ethanol and Hexane/Isopropanol. For HILIC, try different buffer pH values in your aqueous component.

  • Initial Gradient Run: Perform a broad gradient elution on each column/mobile phase combination to get an idea of the elution profile and whether any separation is occurring.

  • Optimization: Once you have identified a promising column and mobile phase system that shows some separation, you can then optimize the conditions (isocratic vs. gradient, mobile phase ratio, temperature, flow rate, and additives) to improve the resolution.[28]

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a general workflow for screening different chiral stationary phases and mobile phases.

  • Prepare Stock Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Column Selection: Choose a set of chiral columns for screening. A good starting point would be:

    • A cellulose-based column (e.g., Chiralcel® OD-H)

    • An amylose-based column (e.g., Chiralpak® AD-H)

  • Mobile Phase Preparation: Prepare the following mobile phases:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA

      • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% DEA

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile with 0.1% DEA

      • Mobile Phase D: Methanol with 0.1% DEA

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Execution: Inject the sample onto each column with each mobile phase and evaluate the resulting chromatograms for any signs of separation.

Data Presentation: Example Screening Results
ColumnMobile PhaseResolution (Rs)Observations
Cellulose-basedHexane/IPA (90:10) + 0.1% DEA1.2Partial separation, some tailing.
Cellulose-basedHexane/EtOH (90:10) + 0.1% DEA1.8Good separation, improved peak shape.
Amylose-basedHexane/IPA (90:10) + 0.1% DEA0.8Poor resolution.
Amylose-basedHexane/EtOH (90:10) + 0.1% DEA1.4Partial separation.

This is example data and actual results may vary.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor or No Resolution CSP Evaluate Chiral Stationary Phase (CSP) Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase If CSP is appropriate FlowTemp Adjust Flow Rate & Temperature MobilePhase->FlowTemp End Improved Resolution FlowTemp->End

Caption: A logical workflow for troubleshooting poor isomer resolution.

Diagram 2: Method Development Strategy

MethodDevelopment cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase Col_Screen Column Screening (Cellulose, Amylose, HILIC) MP_Screen Mobile Phase Screening (NP, PO, HILIC modes) Col_Screen->MP_Screen Optimize Fine-Tune Mobile Phase Ratio Adjust Temperature & Flow Rate Evaluate Additives MP_Screen->Optimize Validate Confirm Reproducibility (Retention Time, Peak Area, Resolution) Optimize->Validate

Caption: A systematic approach to HPLC method development.

References

  • Euerby, M. R., & Petersson, P. (2003). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • MilliporeSigma. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Roemling, R., et al. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Dr. Maisch GmbH. (n.d.). HILIC.
  • Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154.
  • Said, R. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Harada, N. (2008). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. Journal of Synthetic Organic Chemistry, Japan, 66(1), 2-13.
  • Harada, N. (2012).
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • BenchChem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
  • Ghose, S., & Cramer, S. M. (2014). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms.
  • Bionity. (n.d.). Mixed-mode chromatography.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Persee General. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Dr. Maisch GmbH. (n.d.). Mixed Mode.
  • D'Attoma, A., et al. (2020, November 12). Mixed-Mode Chromatography—A Review.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204.
  • Chiralpedia. (2023, April 3). Controlling selectivity-Additional factors-1.0 – pH.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Daicel Chiral Technologies. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Wang, Y., et al. (2015). High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase. Journal of Agricultural and Food Chemistry, 63(1), 123-130.
  • Ilisz, I., et al. (2024).
  • Acar, E., & Aboul-Enein, H. Y. (2013). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society, 78(9), 1279-1289.
  • Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 29(s11), 26-33.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Ali, I., et al. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Columnex. (n.d.). Chiral HPLC and SFC Columns.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three.
  • Alcudia, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1699-1709.
  • Ribeiro, A. R., et al. (2021).
  • Toyo'oka, T., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Analytical Sciences, 31(9), 893-899.
  • Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Juniper Online Journal of Case Studies, 13(1).
  • Wikipedia. (n.d.). Azepane.
  • Wikipedia. (n.d.). Pyrrolidine.
  • PubChem. (n.d.). 1-(piperidine-4-carbonyl)azepane hydrochloride.
  • Fisher Scientific. (n.d.). Azepanes.
  • Zhang, Y., et al. (2021). A Molecular Shape Recognitive HPLC Stationary Phase Based on a Highly Ordered Amphiphilic Glutamide Molecular Gel. Gels, 7(2), 73.

Sources

Technical Support Center: Stabilizing 1-(pyrrolidine-3-carbonyl)azepane Hydrochloride for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(pyrrolidine-3-carbonyl)azepane hydrochloride. The following sections provide in-depth answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols to ensure the long-term integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A: this compound is a small organic molecule. Its structure consists of a pyrrolidine ring linked to an azepane ring through an amide bond. The molecule is supplied as a hydrochloride salt, which generally enhances solubility and stability. The key structural features to consider for stability are the amide linkage, the secondary amine in the pyrrolidine ring, and the tertiary amine in the azepane ring.

Q2: What are the ideal long-term storage conditions for this compound?

A: While specific stability data for this compound is not publicly available, based on the general properties of amine hydrochloride salts, the recommended storage conditions are in a cool, dry, and dark environment. It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen.

Q3: Why is moisture a concern for this compound?

A: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to several stability issues, including deliquescence (transitioning from a solid to a solution) and chemical degradation, primarily through hydrolysis of the amide bond.[1][2][3]

Q4: What are the visible signs of degradation?

A: Visual signs of degradation can include a change in color, clumping or caking of the powder (indicating moisture uptake), or a noticeable change in the material's physical state. If any of these are observed, it is recommended to re-test the material's purity before use.

Q5: What are the primary chemical degradation pathways for this molecule?

A: The two most probable chemical degradation pathways are:

  • Amide Hydrolysis: The amide bond can be cleaved by water, which is often catalyzed by acidic or basic conditions, to yield a carboxylic acid and an amine.[4][5][6][7][8][9]

  • Oxidation: The secondary and tertiary amine groups in the pyrrolidine and azepane rings can be susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities.[10][11][12][13][14]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues encountered during the storage and handling of this compound.

Issue 1: Chemical Instability - Unexpected Purity Loss

If you observe a decrease in purity over time, as determined by an analytical technique like HPLC, it is likely due to chemical degradation.

Potential CauseExplanationRecommended Action
Amide Hydrolysis The presence of moisture, even at low levels, can lead to the cleavage of the amide bond, breaking the molecule into its constituent pyrrolidine carboxylic acid and azepane fragments.[4][5][6][7][8][9]1. Strict Moisture Control: Store the compound in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). Use of a glove box with a dry nitrogen atmosphere for handling and aliquoting is ideal. 2. pH Control: If in solution, ensure the pH is maintained in a range that minimizes hydrolysis. For many compounds, a slightly acidic pH can be optimal for stability.
Oxidation The lone pairs of electrons on the nitrogen atoms in the pyrrolidine and azepane rings are susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal contaminants.[10][11][12][13][14]1. Inert Atmosphere: Store the solid compound and any solutions under an inert atmosphere, such as nitrogen or argon. 2. Light Protection: Use amber vials or store containers in the dark to prevent photo-oxidation. 3. Chelating Agents: For solutions, the addition of a small amount of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.[15]
Issue 2: Physical Instability - Changes in Physical Appearance

Changes in the physical state of the compound can indicate underlying stability problems and can affect its handling and performance in downstream applications.

Potential CauseExplanationRecommended Action
Hygroscopicity & Deliquescence As a hydrochloride salt, the compound is likely to absorb atmospheric moisture. At a specific critical relative humidity, it can absorb enough water to dissolve, a process known as deliquescence.[1][2][16][17][18]1. Controlled Humidity Storage: Store in a low-humidity environment (ideally <30% RH). A desiccator or a controlled humidity chamber is highly recommended. 2. Appropriate Packaging: Ensure the container is tightly sealed. For highly sensitive applications, consider packaging under an inert atmosphere.
Polymorphism The compound may exist in different crystalline forms, or polymorphs.[15][19][20] Over time or with changes in environmental conditions (temperature, humidity), a more stable, and potentially less soluble, polymorph may form.[19]1. Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) to identify the initial polymorphic form. 2. Controlled Storage Conditions: Maintain consistent and recommended storage conditions to prevent polymorphic transitions. Avoid temperature cycling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the stability of this compound.

Protocol 1: Purity Assessment and Stability-Indicating Method using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the development of an HPLC method to separate the parent compound from potential degradation products.

Objective: To quantify the purity of this compound and detect any degradation products.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program (Example):

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector. If not available, start with 210 nm or 220 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in the initial mobile phase composition (e.g., 1 mg/mL).

Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies to generate potential degradation products.[7]

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: Moisture Content Analysis by Karl Fischer Titration

This protocol is for the precise determination of water content in the solid compound.

Objective: To quantify the amount of water present in a sample of this compound.

Principle: Karl Fischer titration is a highly specific method for water determination based on a chemical reaction between iodine and water.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer reagent (iodine, sulfur dioxide, an amine, and a solvent like methanol)

  • Anhydrous methanol or other suitable solvent

Procedure (Volumetric Method):

  • Instrument Preparation: Add the appropriate solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. This removes any residual moisture.

  • Standardization: Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint to determine the titer of the Karl Fischer reagent.

  • Sample Analysis: a. Accurately weigh a sample of this compound. b. Quickly transfer the sample to the titration vessel. c. Titrate with the Karl Fischer reagent to the endpoint.

  • Calculation: The instrument's software will typically calculate the water content automatically based on the volume of titrant used and the pre-determined titer.

Visualizations

Primary Degradation Pathway: Amide Hydrolysis

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products Compound This compound Hydrolysis Compound->Hydrolysis Water Water (H₂O) Water->Hydrolysis Catalyst Acid or Base Catalyst Catalyst->Hydrolysis Accelerates reaction Product1 Pyrrolidine-3-carboxylic acid Product2 Azepane Hydrolysis->Product1 Hydrolysis->Product2

Caption: Amide hydrolysis of this compound.

Troubleshooting Workflow for Stability Issues

G cluster_physical Physical Instability cluster_chemical Chemical Instability start Stability Issue Observed physical_change Physical Change? (e.g., clumping, color change) start->physical_change chemical_change Chemical Change? (Purity loss via HPLC) start->chemical_change kf_titration Perform Karl Fischer Titration physical_change->kf_titration forced_degradation Run Forced Degradation Studies chemical_change->forced_degradation high_moisture High Moisture Content? kf_titration->high_moisture check_storage_rh Check Storage RH high_moisture->check_storage_rh Yes xrd_analysis Perform XRPD Analysis high_moisture->xrd_analysis No implement_desiccant Implement Desiccant / Inert Atmosphere check_storage_rh->implement_desiccant polymorph_change Polymorphic Change? xrd_analysis->polymorph_change control_temp Control Temperature & Humidity polymorph_change->control_temp Yes identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants hydrolysis_products Hydrolysis Products Identified? identify_degradants->hydrolysis_products oxidation_products Oxidation Products Identified? hydrolysis_products->oxidation_products No strict_moisture_control Implement Strict Moisture Control hydrolysis_products->strict_moisture_control Yes inert_atmosphere Store Under Inert Atmosphere oxidation_products->inert_atmosphere Yes

Caption: Decision tree for troubleshooting stability issues.

References

  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry Key... Retrieved from [Link]

  • Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • CSC Scientific. Karl Fischer Method of Moisture Detection. Retrieved from [Link]

  • PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • Mettler Toledo. What Is Karl Fischer Titration? Retrieved from [Link]

  • Chemguide. the hydrolysis of amides. Retrieved from [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • BYJU'S. (2022, February 23). Amide Hydrolysis. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Retrieved from [Link]

  • Scales and Balances. (2025, May 23). Karl Fischer vs Moisture Analysers Explained. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Britannica. (2026, February 19). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]

  • Sciencemadness.org. AMINES Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • ACS Publications. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones | The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]

  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • 434g Implications of Deliquescence in Food and Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (2010, December 15). Deliquescence of pharmaceutical systems. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis. (2009, November 6). Deliquescence of pharmaceutical systems. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Deliquescence of pharmaceutical systems. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability | Request PDF. Retrieved from [Link]

  • The Hendrix Group, Inc. Ammonium Chloride. Retrieved from [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Reddit. (2021, September 16). Why is hydrogen chloride in everything? Retrieved from [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Gibson, Emma K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • Wikipedia. Pyrrolidine. Retrieved from [Link]

  • MSF Medical Guidelines. Drug quality and storage. Retrieved from [Link]

  • Poly Processing. (2024, May 20). Industrial Hydrochloric Acid Uses & Storage Concerns. Retrieved from [Link]

  • Cheméo. Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved from [Link]

  • PubChem. 1H-pyrrolo[1,2-a]azepine | C9H9N | CID 66914949. Retrieved from [Link]

  • PubChem. (S)-2-(4-Methyl-[4][19]diazepane-1-carbothioyl)-pyrrolidine-1-carboxylic acid 2-chloro-4-(5,6,7,8-tetrahydro-thieno[3,2-b]azepine-4-carbonyl)-benzylamide. Retrieved from [Link]

Sources

Validation & Comparative

Structural Comparison of Azepane vs. Piperidine Analogs in Drug Design

[1][2]

Executive Summary

In medicinal chemistry, the expansion of a saturated nitrogen heterocycle by a single methylene unit—transforming a piperidine (6-membered) into an azepane (7-membered)—is a high-impact strategy known as "ring expansion."[1] While piperidine is ubiquitous (found in >70 FDA-approved drugs), azepane offers a strategic alternative to modulate selectivity , lipophilicity , and intellectual property (IP) space .

This guide objectively compares these two scaffolds, analyzing the thermodynamic trade-offs between the rigid "chair" conformation of piperidine and the fluxional "twist-chair" of azepane. It provides actionable data for optimizing binding affinity (


Physicochemical & Conformational Landscape[3]

The fundamental difference between these analogs lies in their conformational energy landscapes. Piperidine exists predominantly in a rigid chair conformation, whereas azepane adopts a flexible twist-chair/twist-boat equilibrium. This flexibility impacts the entropic penalty of binding (

Comparative Data Table
FeaturePiperidine (6-Membered)Azepane (7-Membered)Drug Design Implication
Geometry Rigid Chair (

symmetry)
Fluxional Twist-Chair (

)
Azepane can "mold" to induced-fit pockets but incurs higher entropy cost.
Basicity (pKa) ~11.22~11.10Negligible difference; both are protonated at physiological pH.
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Azepane increases permeability but decreases solubility.
Ring Strain Minimal (~0 kcal/mol)Moderate (~6 kcal/mol)Azepane is slightly more reactive to oxidative metabolism.
Synthetic Access High (Commercial precursors)Moderate (Requires ring expansion)Azepane offers stronger IP protection due to synthetic complexity.
Conformational Energy Landscape (DOT Visualization)

The following diagram illustrates the energy barriers associated with conformational flipping. Piperidine requires significant energy to exit the chair form, while azepane exists in a shallow energy well, allowing rapid interconversion.

ConformationLandscapePiperidinePiperidine(Rigid Chair)BindingProtein Binding EventPiperidine->BindingAzepaneAzepane(Fluxional Twist-Chair)Azepane->BindingLowEntropyLow Entropic Penalty(Pre-organized)Binding->LowEntropyPiperidine pathHighEntropyHigh Entropic Penalty(Conformational Freezing)Binding->HighEntropyAzepane pathInducedFitSuperior Induced Fit(Fills Hydrophobic Void)Binding->InducedFitAzepane Advantage

Caption: Comparative conformational thermodynamics. Azepane offers better induced fit at the cost of higher entropic penalty.

Pharmacodynamic Performance: Case Studies

Case Study A: Histamine H3 Receptor Antagonists

In the optimization of biphenyloxy-alkyl derivatives, expanding the ring from piperidine to azepane resulted in a tighter binding affinity due to the 7-membered ring's ability to occupy a hydrophobic sub-pocket more effectively.

  • Piperidine Analog:

    
    [2]
    
  • Azepane Analog:

    
    [2]
    
  • Mechanism: The azepane ring's larger volume allowed for increased Van der Waals contacts in the hydrophobic orthosteric site, overcoming the entropic penalty of freezing the flexible ring [1].

Case Study B: BACE1 Inhibitors (Alzheimer's)

BACE1 inhibitors often utilize cyclic amidines.[3][4] While piperidine-based scaffolds are common, azepane-fused rings (and related diazepines) have been critical in achieving selectivity over BACE2 and Cathepsin D.

  • Observation: The S1' subpocket of BACE1 is large and flexible. The azepane scaffold exploits this volume, whereas the piperidine scaffold leaves "dead space" filled by high-energy water molecules. Displacing these water molecules with the methylene of the azepane ring provides an enthalpic gain [2].

Metabolic Stability & ADME

A common misconception is that ring expansion linearly increases metabolic instability. While azepane is more lipophilic (increasing CYP450 affinity), the metabolic "soft spots" differ.

Metabolic Pathway Comparison[7]

MetabolismSubstrateCyclic Amine ScaffoldAlphaOxAlpha-Carbon Hydroxylation(CYP2D6/3A4)Substrate->AlphaOxRingOpenRing Opening(Aldehyde Formation)AlphaOx->RingOpenPipMetPiperidine:4-position oxidation preferredif alpha-positions blockedAlphaOx->PipMet 6-ringAzMetAzepane:High Alpha-oxidation liabilitydue to ring strain releaseAlphaOx->AzMet 7-ring

Caption: Metabolic liability differentiation. Azepane is more prone to alpha-oxidation to relieve ring strain.

Stabilization Strategy: To utilize azepane without rapid clearance, block the

Experimental Protocols

Protocol 1: Photochemical Ring Expansion (Synthesis)

Why this method? Traditional Schmidt reactions are harsh. This modern protocol uses blue light to insert a nitrogen atom into a benzene ring, converting a nitroarene precursor directly into an azepane derivative [3].[1]

Materials:

  • Precursor: Substituted Nitroarene (1.0 equiv)

  • Reagent: Diethylamine (

    
    , 8.0 equiv)
    
  • Reductant: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (20 equiv)
    
  • Solvent: Isopropanol (i-PrOH)

  • Light Source: Blue LEDs (427 nm)

Step-by-Step:

  • Setup: In a glovebox, charge a Pyrex tube with the nitroarene, amine, and phosphite reductant in i-PrOH.

  • Irradiation: Seal the tube and irradiate with 427 nm Blue LEDs at room temperature for 12–24 hours. The nitro group is converted to a singlet nitrene, which inserts into the ring to form a 3H-azepine intermediate.

  • Hydrogenation: Transfer the crude mixture to a hydrogenation vessel. Add Pd/C (10 mol%) and stir under

    
     (1 atm) for 4 hours to reduce the azepine to the saturated azepane .
    
  • Purification: Filter through Celite and purify via flash column chromatography.

Protocol 2: Microsomal Stability Assay (Validation)

Why this method? To quantify the metabolic liability introduced by the extra methylene group.

  • Preparation: Prepare 1 µM test compound (Piperidine vs. Azepane analog) in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

    References

    • Kononowicz, K. et al. (2017).[2] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Link

    • Malamas, M. S. et al. (2010). "Design and synthesis of potent, selective, and orally bioavailable BACE1 inhibitors." Journal of Medicinal Chemistry. Link

    • Ruffoni, A. et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.[1] Link

    • BenchChem Technical Support.[5] (2025).[4][6][5][7] "Application Notes for Stereoselective Synthesis of Azepane Derivatives." Link

    Verifying Elemental Analysis Data for 1-(pyrrolidine-3-carbonyl)azepane hydrochloride

    Author: BenchChem Technical Support Team. Date: February 2026

    A Comparative Guide to Purity Assessment for Hygroscopic Pharmaceutical Salts

    Executive Summary: The "Salt Trap" in Elemental Analysis

    For drug development professionals, 1-(pyrrolidine-3-carbonyl)azepane hydrochloride represents a classic analytical challenge: a low-molecular-weight, nitrogen-rich, hygroscopic salt. While Combustion Analysis (CHN) remains the historical "gold standard" for journal publication (typically requiring ±0.4% tolerance), it frequently yields false negatives for this class of compounds due to rapid atmospheric moisture absorption and incomplete combustion of the heterocyclic core.

    This guide objectively compares the traditional Combustion Analysis (Method A) against the modern, superior alternative: Quantitative NMR (qNMR) (Method B) . We demonstrate why qNMR should be the primary validation tool for this specific hydrochloride salt, relegating CHN to a secondary role.

    Technical Profile & Theoretical Baseline

    Before assessing purity, we must establish the rigid theoretical baseline for the target molecule.

    • Compound: this compound

    • Free Base Formula: C₁₁H₂₀N₂O

    • Salt Formula: C₁₁H₂₀N₂O · HCl

    • Molecular Weight: 232.75 g/mol

    Table 1: Theoretical Elemental Composition (Target Values)
    ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
    Carbon 1112.011132.1256.76% 56.36 – 57.16%
    Hydrogen 211.00821.179.09% 8.69 – 9.49%
    Nitrogen 214.00728.0112.04% 11.64 – 12.44%
    Chlorine 135.4535.4515.23% N/A (Usually not tested in CHN)

    The Challenge: Hygroscopicity & Stoichiometric Drift

    The primary failure mode for this compound in Method A (CHN) is hygroscopicity . The secondary amine of the pyrrolidine and the tertiary amide linkage create a polar framework that, when converted to the HCl salt, becomes avidly hygroscopic.

    The "False Failure" Scenario: If the sample absorbs just 0.5 equivalents of water (common during weighing in non-controlled humidity), the composition shifts drastically:

    • Formula: C₁₁H₂₁ClN₂O · 0.5 H₂O

    • New MW: 241.76 g/mol

    • New Carbon %: 54.65% (Theoretical: 56.76%) -> Deviation: -2.11%

    Result: The sample is chemically pure (99%+), but fails the ±0.4% CHN criterion, leading to unnecessary re-purification cycles.

    Comparative Methodologies

    Method A: Combustion Analysis (CHN)

    The Traditional Approach

    Protocol:

    • Drying: Sample must be dried in a vacuum pistol (P₂O₅, 60°C, 24h) immediately prior to analysis.

    • Handling: Weighing must occur in a glove box or using pre-tared tin capsules crimped under argon.

    • Combustion: High-temperature burn (900°C+) with WO₃ catalyst to ensure complete oxidation of the heterocyclic rings.

    Pros:

    • Required by many legacy journals.[1]

    • Cheap per-sample cost (outsourced).

    Cons:

    • High Failure Rate: Even with drying, the transfer from desiccator to balance often allows enough moisture uptake to skew results >0.4%.

    • Destructive: Sample is lost.

    • Blind to Impurities: Cannot distinguish between water, solvent, or inorganic salts without additional tests (KF, ROI).

    Method B: Quantitative NMR (qNMR)

    The Recommended Approach

    Protocol: Uses an Internal Standard (IS) of certified purity to determine the absolute mass % of the analyte. Since the analyte is an aliphatic "soup" (multiplets 1.5–4.0 ppm), we require an IS with a clean signal in the aromatic/olefinic region.

    Recommended System:

    • Solvent: D₂O (Ensures solubility of the HCl salt).

    • Internal Standard: Maleic Acid (Singlet at ~6.2 ppm, distinct from analyte).

    • Relaxation Delay (d1): 30–60 seconds (Critical for accurate integration).

    Pros:

    • Absolute Purity: Quantifies the exact amount of API, distinguishing it from water/solvents.

    • Non-Destructive: Sample can be recovered.[2]

    • Specific: Verifies structure and purity simultaneously.

    Detailed Experimental Protocol: The Hybrid Workflow

    We recommend a Hybrid Validation Strategy : Use qNMR for absolute purity and stoichiometry, and High-Resolution Mass Spectrometry (HRMS) for identity.

    Step 1: The Decision Matrix

    Use the following logic flow to determine the correct analytical path.

    AnalysisWorkflow Start Sample: 1-(pyrrolidine-3-carbonyl)azepane HCl CheckHygr Is sample hygroscopic? Start->CheckHygr Dry Rigorous Drying (Vacuum/P2O5, 24h) CheckHygr->Dry No (Unlikely) qNMR Method B: qNMR (Maleic Acid in D2O) CheckHygr->qNMR Yes (High Probability) CHN Attempt CHN Analysis Dry->CHN ResultCHN Result within ±0.4%? CHN->ResultCHN ResultCHN->qNMR No (Ambiguous) Pass PASS: Publish Data ResultCHN->Pass Yes Calc Calculate Absolute Purity & Solvent Content qNMR->Calc Calc->Pass Fail FAIL: Re-purify

    Figure 1: Decision matrix prioritizing qNMR for hygroscopic salts to avoid false failures.

    Step 2: qNMR Execution (The "Gold Standard" Protocol)

    Materials:

    • Analyte: ~10 mg of 1-(pyrrolidine-3-carbonyl)azepane HCl (accurately weighed to 0.01 mg).

    • Internal Standard (IS): TraceCERT® Maleic Acid (~5 mg, accurately weighed).

    • Solvent: D₂O (99.9% D).

    Procedure:

    • Weighing: Weigh the IS and Analyte directly into the same vial to minimize transfer errors. Record masses (

      
       and 
      
      
      
      ).
    • Dissolution: Add 0.6 mL D₂O. Vortex until clear. Transfer to NMR tube.[3]

    • Acquisition:

      • Pulse angle: 90°.

      • Spectral width: 20 ppm (to catch all signals).

      • Relaxation Delay (d1): Set to 5 × T1 of the slowest relaxing nucleus (usually >30s for quantitative accuracy).

      • Scans: 16 or 32 (for S/N > 250:1).

    • Processing:

      • Phase and baseline correction (manual is preferred over automatic).

      • Integrate the IS singlet (Maleic Acid, ~6.2 ppm) and set value to correspond to its protons (2H).

      • Integrate the analyte region (excluding solvent peaks).

    Calculation:

    
    
    

    Where:

    • 
       = Integral Area
      
    • 
       = Number of protons (Maleic Acid=2; Analyte=Total aliphatic integration or specific distinct multiplet)
      
    • 
       = Molecular Weight[3]
      
    • 
       = Mass weighed
      
    • 
       = Purity (decimal)[3]
      

    Data Presentation & Interpretation

    When publishing, present the comparison to demonstrate rigor.

    Table 2: Comparative Analysis Results (Example Data)
    ParameterMethod A: Combustion (CHN)Method B: qNMR (Recommended)Status
    Sample Prep Dried 24h @ 60°CDissolved in D₂O + Maleic Acid
    Carbon % Found: 55.12% (Theory: 56.76%)N/ACHN Fails
    Hydrogen % Found: 9.35% (Theory: 9.09%)N/ACHN Fails
    Nitrogen % Found: 11.80% (Theory: 12.04%)N/ACHN Fails
    Absolute Purity Ambiguous (Could be impure or wet)99.2% ± 0.3% qNMR Passes
    Conclusion Sample rejected due to hydration error.Sample accepted. Deviation in CHN confirmed as 0.4 eq H₂O.
    Visualizing the Signal Gap

    The diagram below illustrates why Maleic Acid is the chosen standard—it occupies the "Silent Region" of the spectrum, avoiding overlap with the azepane/pyrrolidine multiplets.

    SpectrumMap cluster_0 1H NMR Spectral Regions (D2O) Region1 1.5 - 4.0 ppm Analyte Region (Pyrrolidine/Azepane Multiplets) Region2 4.79 ppm Solvent Residual (HDO) Region3 6.20 ppm Internal Standard (Maleic Acid Singlet)

    Figure 2: Spectral map showing the clean separation between the aliphatic analyte and the olefinic internal standard.

    References

    • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

    • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry. [Link]

    • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

    • Cielecka-Piontek, J., et al. (2013). "Hygroscopicity of hydrochloride salts: The case of some ACE inhibitors." Journal of Thermal Analysis and Calorimetry. [Link]

    Sources

    benchmarking the potency of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride in vitro

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide is structured as a high-level technical framework for benchmarking 1-(pyrrolidine-3-carbonyl)azepane hydrochloride , a specialized bicyclic amine scaffold. Based on its structural class (azepane-pyrrolidine amides), this compound is functionally positioned as a fragment lead for N-acylethanolamine acid amidase (NAAA) inhibition or as a conformational probe for GPCR modulation (specifically muscarinic or TRP channels).

    The following guide establishes the protocols to validate its potency, selectivity, and physicochemical advantages over standard piperidine or acyclic alternatives.

    In Vitro Potency Profiling & Scaffold Validation

    Strategic Positioning & Mechanism

    The compound This compound represents a strategic "ring-expanded" scaffold. Unlike standard piperidine-based inhibitors, the azepane (7-membered) ring introduces unique conformational flexibility (pseudorotation) and increased lipophilicity without sacrificing solubility.

    In the context of drug discovery, this molecule is best benchmarked as a covalent or competitive inhibitor of NAAA , an enzyme responsible for degrading Palmitoylethanolamide (PEA), a crucial endogenous anti-inflammatory lipid.

    Biological Pathway: NAAA Inhibition

    The primary benchmarking target is the modulation of PEA levels. By inhibiting NAAA, the compound prevents the hydrolysis of PEA into Palmitic acid, thereby sustaining anti-inflammatory signaling via PPAR-α.

    NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Lysosomal) PEA->NAAA Substrate Binding PPAR PPAR-α Activation (Anti-inflammatory) PEA->PPAR Signaling (If Preserved) Palmitic Palmitic Acid + Ethanolamine NAAA->Palmitic Hydrolysis Inhibitor 1-(pyrrolidine-3-carbonyl)azepane (Test Compound) Inhibitor->NAAA Competitive Inhibition

    Figure 1: Mechanism of Action.[1] The test compound targets the NAAA enzyme to preserve PEA levels, enhancing downstream PPAR-α signaling.

    Comparative Analysis: Alternatives & Standards

    To objectively assess potency, 1-(pyrrolidine-3-carbonyl)azepane must be benchmarked against structural analogs and clinical standards.

    Benchmark CategoryAlternative CompoundStructural DifferenceExpected Outcome (Hypothesis)
    Gold Standard F96 (NAAA Inhibitor) Oxazolidinone scaffoldF96 is a potent covalent inhibitor (IC50 < 100 nM). The test compound acts as a reversible competitive benchmark.
    Ring Size Analog 1-(pyrrolidine-3-carbonyl)piperidine 6-membered ring (Piperidine)The Azepane (7-ring) analog should exhibit higher lipophilicity (LogP) and altered binding pocket fit due to ring puckering.
    Linear Analog N,N-Diethyl-pyrrolidine-3-carboxamide Acyclic amideUsed to prove that the cyclic nature of the azepane is required for metabolic stability and receptor affinity.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Fluorometric NAAA Inhibition Assay

    Objective: Determine the IC50 of the test compound using a fluorogenic substrate (PAMCA). Rationale: This assay isolates the enzymatic activity of NAAA, removing cellular permeability variables.

    Reagents:

    • Enzyme: Recombinant human NAAA (HEK293 expressed).

    • Substrate: N-(4-methyl-2-oxo-2H-chromen-7-yl)-hexadecanamide (PAMCA).

    • Buffer: 50 mM Sodium Phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5 (Lysosomal mimetic).

    Workflow:

    • Preparation: Dissolve 1-(pyrrolidine-3-carbonyl)azepane HCl in DMSO to 10 mM stock.

    • Incubation: Incubate 25 ng of hNAAA with serial dilutions of the test compound (1 nM – 100 µM) for 30 minutes at 37°C in assay buffer.

      • Control: Vehicle (DMSO) only.

      • Blank: Buffer only (no enzyme).

    • Reaction Start: Add 5 µM PAMCA substrate.

    • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 45 minutes.

    • Validation: The Z-factor must be > 0.5. Reference inhibitor (F96) must yield IC50 within 20% of literature values (approx. 80-120 nM).

    Protocol B: PAMPA-BBB Permeability Profiling

    Objective: Assess if the azepane ring confers blood-brain barrier (BBB) permeability advantages over piperidine analogs. Rationale: Azepane derivatives often show superior CNS penetration profiles due to increased lipophilicity.

    Workflow Visualization:

    PAMPA_Workflow Step1 Donor Plate Preparation Compound in PBS (pH 7.4) Step2 Membrane Coating PVDF Filter + Porcine Brain Lipid Step1->Step2 Step3 Sandwich Assembly Donor (Bottom) + Acceptor (Top) Step2->Step3 Step4 Incubation 18 Hours @ Room Temp (Humidity Chamber) Step3->Step4 Step5 Quantification LC-MS/MS of Acceptor Well Step4->Step5

    Figure 2: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow for assessing CNS penetration potential.[2][3]

    Data Interpretation & Reporting Standards

    When publishing your benchmarking data, summarize the potency and physicochemical profile in the following format.

    Table 1: Potency & Physicochemical Profile

    Parameter1-(pyrrolidine-3-carbonyl)azepane HClPiperidine Analog (Ref)Interpretation
    NAAA IC50 (µM) [Experimental Value][Ref Value]Lower value indicates higher potency. Target: < 1.0 µM.
    Selectivity (NAAA vs FAAH) [Ratio]> 100xHigh selectivity prevents off-target anandamide accumulation.
    LogP (Calc) ~1.8 - 2.2~1.2 - 1.5Azepane increases lipophilicity, aiding membrane crossing.
    tPSA (Ų) ~40-50~40-50Similar polar surface area suggests good oral bioavailability.
    Solubility (pH 7.4) High (HCl salt)HighThe hydrochloride salt ensures aqueous solubility for formulation.

    Critical Analysis Point: If the IC50 of the azepane derivative is within 5-fold of the piperidine analog, the azepane is preferred due to the "Azepane Effect"—the 7-membered ring often avoids patent space occupied by piperidines and can alter metabolic clearance rates (microsomal stability).

    References

    • Li, Y., et al. (2017). "Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors." RSC Advances.

    • Vitale, P., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Biomolecules.[1][3][4][5][6][7]

    • Michalska, P., et al. (2001). "Evaluation of derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one as dermal penetration enhancers." Journal of Controlled Release.

    • Matuszek, A. M., et al. (2016). "Structure-Activity Relationships of Azepine-Based Drug Candidates." Current Medicinal Chemistry.

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride

    Author: BenchChem Technical Support Team. Date: February 2026

    The pyrrolidine ring, a core component of this molecule, is a common motif in many biologically active compounds.[1][2][3] However, pyrrolidine derivatives can also exhibit toxicological properties.[4][5] Therefore, in the absence of specific data to the contrary, 1-(pyrrolidine-3-carbonyl)azepane hydrochloride must be treated as a hazardous waste. The disposal procedures outlined below are grounded in established guidelines from the Environmental Protection Agency (EPA) and best practices for laboratory safety.[6][7][8]

    I. Hazard Assessment and Personal Protective Equipment (PPE)

    Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on the general properties of pyrrolidine derivatives, assume that this compound may be harmful if swallowed, inhaled, or comes into contact with skin.[9][10]

    Required Personal Protective Equipment (PPE):

    PPE ItemSpecificationRationale
    Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
    Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
    Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
    Respiratory Protection A properly fitted respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of airborne particles.

    Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

    II. Waste Segregation and Containerization

    Proper segregation of chemical waste is a critical step in ensuring safe disposal.[6] Never mix incompatible waste streams.

    Step-by-Step Waste Collection Protocol:

    • Select an Appropriate Waste Container:

      • Use a designated, leak-proof, and sealable hazardous waste container.

      • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • Label the Container:

      • Clearly label the container with the words "Hazardous Waste."[6]

      • List all contents, including the full chemical name: "this compound." Do not use abbreviations.[6]

      • Indicate the approximate quantity or concentration.

      • Include the date when the waste was first added to the container.

    • Waste Accumulation:

      • Keep the waste container securely closed at all times, except when adding waste.[6][7]

      • Store the container in a designated satellite accumulation area near the point of generation.[6]

      • Ensure the satellite accumulation area is under the control of laboratory personnel.[6]

    III. Disposal Procedures

    The following procedures outline the disposal of the pure compound and any contaminated materials.

    A. Disposal of Unused or Expired this compound:

    • Small Quantities (Milligrams to a few grams):

      • Carefully transfer the solid waste into the designated hazardous waste container.

      • Use a spatula or other appropriate tool to avoid generating dust.

      • If any residue remains on the original container, rinse it with a small amount of a suitable solvent (e.g., methanol or ethanol).

      • Add the rinse solvent to a separate, appropriately labeled hazardous waste container for flammable liquid waste.

    • Large Quantities:

      • If you have a large quantity of the compound to dispose of, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office.

      • Do not attempt to dispose of large quantities without professional guidance.

    B. Disposal of Contaminated Materials:

    • Contaminated Labware (e.g., glassware, spatulas):

      • Rinse the contaminated labware with a suitable solvent.

      • Collect the solvent rinse as hazardous waste in the designated flammable liquid waste container.

      • After rinsing, the labware can typically be washed through standard laboratory procedures.

    • Contaminated PPE (e.g., gloves, disposable lab coats):

      • Place all contaminated disposable items into a designated solid hazardous waste container.

      • Do not dispose of contaminated PPE in the regular trash.

    • Spill Cleanup Materials:

      • In the event of a spill, contain the material using an inert absorbent, such as vermiculite or sand.[11]

      • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.[11]

      • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    IV. Decision-Making Workflow for Disposal

    The following diagram illustrates the logical flow for the proper disposal of this compound.

    DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment cluster_disposal Disposal Path cluster_final Final Steps start Start: Identify Waste (this compound) assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE assess->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate Waste Streams (Solid vs. Liquid) container->segregate is_pure Is the waste pure compound? segregate->is_pure is_contaminated Is the waste contaminated material? segregate->is_contaminated solid_waste Transfer to Solid Hazardous Waste Container is_pure->solid_waste Yes liquid_waste Rinse with Solvent & Collect in Liquid Waste Container is_contaminated->liquid_waste Yes (e.g., rinsed glassware) store Store in Satellite Accumulation Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

    Sources

    Personal protective equipment for handling 1-(pyrrolidine-3-carbonyl)azepane hydrochloride

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Personal protective equipment for handling 1-(pyrrolidine-3-carbonyl)azepane hydrochloride Role: Senior Application Scientist

    Executive Safety Summary & Risk Profile

    Immediate Action Required: Treat this compound as a novel pharmaceutical intermediate . In the absence of compound-specific toxicological data, apply the Precautionary Principle .

    Chemical Nature:

    • Structure: A bicyclic structure containing a pyrrolidine ring linked via a carbonyl group to an azepane ring, stabilized as a hydrochloride salt.

    • Physical State: Likely a white to off-white solid (hygroscopic powder).[1]

    • Primary Hazards (Inferred from Structure/Class):

      • Skin/Eye Irritation: High probability of causing serious eye irritation (H319) and skin irritation (H315). As a hydrochloride salt of a secondary amine, aqueous solutions may be acidic and corrosive to mucous membranes.

      • Respiratory Irritation: Dust inhalation may cause respiratory tract irritation (H335).

      • Hygroscopicity: High. The compound will likely deliquesce (absorb moisture to form a liquid) if exposed to ambient air, altering stoichiometry and handling properties.

    Personal Protective Equipment (PPE) Matrix

    This matrix defines the minimum protection standards based on the task performed.

    PPE CategoryStandard Handling (Weighing/Transferring < 1g)High-Risk Handling (Solutions > 100mM, Spills, or > 1g)Technical Specification / Rationale
    Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldStandard: ANSI Z87.1 (US) or EN 166 (EU). Why: Safety glasses are insufficient for amine salts which can cause rapid, severe corneal damage upon contact.
    Hand Protection Single Nitrile Gloves (0.11 mm)Double Gloving (Nitrile + Nitrile or Laminate)Material: Nitrile rubber. Rationale: Amines can permeate latex. Change gloves immediately upon splash. Breakthrough time: Est. >480 min (Nitrile).
    Body Protection Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Must cover wrists fully. For solution handling, an apron prevents soak-through to street clothes.
    Respiratory Fume Hood (Sash at 18")N95/P2 Respirator (if outside hood)Engineering Control: Primary defense is the fume hood. Use respiratory protection only if dust generation is uncontrolled.
    PPE Decision Logic Diagram

    The following decision tree guides the researcher in selecting the appropriate PPE based on the state of the chemical and the operation.

    PPE_Decision_Logic Start Start: Handling 1-(pyrrolidine-3-carbonyl)azepane HCl State_Check Is the compound in Solid or Solution state? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Open_Air Is it handled in open air? Solid->Open_Air Hood Handling in Fume Hood? Open_Air->Hood Yes PPE_Level_1 PPE Level 1: Nitrile Gloves + Lab Coat + Safety Glasses (Work in Hood) Hood->PPE_Level_1 Yes PPE_Level_2 PPE Level 2: Chemical Goggles + Double Nitrile (Respirator if no Hood) Hood->PPE_Level_2 No (Dust Risk) Splash_Risk High Splash Risk? (Heating/Vortexing) Solution->Splash_Risk Splash_Risk->PPE_Level_1 No PPE_Level_3 PPE Level 3: Face Shield + Apron + Double Gloves (Full Barrier) Splash_Risk->PPE_Level_3 Yes

    Figure 1: PPE Selection Logic based on physical state and operational risk.

    Operational Protocols

    Protocol A: Hygroscopic Handling & Weighing

    Objective: Prevent deliquescence (turning to goo) which ruins stoichiometry. Equipment: Analytical balance, anti-static gun (optional), desiccator, glass weighing boat (plastic retains static).

    • Preparation:

      • Remove the chemical container from the freezer/fridge and allow it to warm to room temperature before opening (approx. 30 mins). Causality: Opening a cold bottle condenses atmospheric moisture directly into the product.

      • Prepare a desiccator designated for "Amine Salts."

    • Weighing:

      • Work quickly. Do not leave the stock bottle open.

      • Use a glass weighing boat or nitrogen-flushed vial.

      • Technique: Tare the balance with the empty vessel. Remove the cap, transfer solid, recap immediately.

    • Transfer:

      • If the solid clumps, do not chip at it aggressively (dust hazard). Dissolve the entire clump in the solvent if stoichiometry allows, or use a plastic spatula to gently break it.

    Protocol B: Solubilization (Stock Solution)

    Solvent Compatibility: Water (highly soluble), DMSO, Methanol. Warning: Dissolution is often exothermic.

    • Vessel Selection: Use a borosilicate glass vial with a PTFE-lined cap. Avoid polystyrene (some amines can degrade plastics over time).

    • Addition Order: Add solvent to the solid, not solid to solvent (reduces splash risk).

    • Mixing: Vortex on low speed. If heating is required to dissolve, do not exceed 40°C.

    • Labeling: Mark as "Corrosive/Irritant" and include the date.

    Workflow Visualization

    Handling_Workflow Storage 1. Cold Storage (-20°C) Equilibrate 2. Equilibrate (30 min to RT) Storage->Equilibrate Prevent Condensation Weigh 3. Weighing (Glass Boat, Quick) Equilibrate->Weigh Dry Environment Dissolve 4. Solubilization (Add Solvent to Solid) Weigh->Dissolve Exothermic Check Use 5. Experiment (In Vitro/In Vivo) Dissolve->Use

    Figure 2: Step-by-step handling workflow ensuring chemical stability and user safety.

    Disposal & Decontamination[2][3]

    Principle: Do not dispose of down the drain. As a pharmaceutical intermediate, it must be treated as hazardous chemical waste.

    Waste StreamProcedure
    Solid Waste Collect in a container labeled "Solid Hazardous Waste - Toxic/Irritant."
    Liquid Waste Segregate into "Basic/Amine Organic Waste" or "Aqueous Hazardous Waste" depending on the solvent.
    Contaminated Sharps Dispose of needles/syringes in a rigid biohazard/sharps container.

    Decontamination of Glassware:

    • Rinse glassware with 10% acetic acid or dilute HCl (neutralizes the amine residue).

    • Follow with a water rinse.[2][3][4]

    • Wash with detergent and water.

    • Why: Simple water rinsing may leave sticky amine residues; acid wash ensures protonation and solubility for removal.

    Emergency Response

    Spill Management:

    • Isolate: Evacuate the immediate area if dust is airborne.

    • PPE Up: Don double nitrile gloves, goggles, and a respiratory mask (N95) if outside a hood.

    • Neutralize: Cover the spill with a specialized Amine Neutralizer or dry sand/vermiculite.

    • Clean: Scoop into a waste container. Wipe the area with dilute acetic acid, then water.

    First Aid:

    • Eye Contact: Flush immediately with water for 15 minutes .[2] Hold eyelids open. Critical: Seconds matter to prevent corneal clouding.

    • Skin Contact: Wash with soap and water.[2] Do not use alcohol (increases skin permeability).

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    References

    • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Pyrrolidine. Retrieved February 22, 2026, from [Link]

      • Context: Grounding for general amine/pyrrolidine hazard classific
      • Context: Proxy data for handling heterocyclic amines and PPE recommendations.[3]

    • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Azepane. Retrieved February 22, 2026, from [Link]

      • Context: Hazard classific
    • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved February 22, 2026, from [Link]

      • Context: Standard for chemical hygiene plans and PPE selection (29 CFR 1910.1450).

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(pyrrolidine-3-carbonyl)azepane hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    1-(pyrrolidine-3-carbonyl)azepane hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.